Technical Documentation Center

4-Hydroxy-8-nitroquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Hydroxy-8-nitroquinoline
  • CAS: 23432-46-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Metal Chelating Properties and Mechanisms of 4-Hydroxy-8-nitroquinoline

Introduction: The Significance of 4-Hydroxy-8-nitroquinoline in Coordination Chemistry 4-Hydroxy-8-nitroquinoline belongs to the broader class of 8-hydroxyquinoline (8HQ) derivatives, a group of compounds renowned for th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-Hydroxy-8-nitroquinoline in Coordination Chemistry

4-Hydroxy-8-nitroquinoline belongs to the broader class of 8-hydroxyquinoline (8HQ) derivatives, a group of compounds renowned for their potent metal-chelating capabilities.[1][2] The parent 8-hydroxyquinoline is a heterocyclic aromatic organic compound, existing as a bidentate chelating agent that coordinates with metal ions through its phenolic oxygen and quinoline nitrogen atoms.[3] This ability to sequester metal ions has positioned 8HQ and its analogues as crucial molecules in medicinal chemistry, with applications ranging from antimicrobial and anticancer to antineurodegenerative therapies.[4][5] The introduction of substituents onto the quinoline ring, such as a nitro group, can significantly modulate the electronic properties of the ligand, thereby influencing its coordination chemistry, the stability of the resulting metal complexes, and its biological activity.[6]

This technical guide provides a comprehensive overview of the metal chelating properties and underlying mechanisms of 4-hydroxy-8-nitroquinoline. While specific experimental data for this exact isomer is limited in publicly accessible literature, we will draw upon the well-documented properties of the closely related and extensively studied 5-nitro-8-hydroxyquinoline (Nitroxoline) to infer and explain the expected behavior of 4-hydroxy-8-nitroquinoline. This approach allows for a scientifically grounded exploration of its potential as a metal chelator for researchers, scientists, and drug development professionals.

Metal Chelating Properties of Nitro-Substituted Hydroxyquinolines

The introduction of an electron-withdrawing nitro group to the 8-hydroxyquinoline scaffold is known to influence the acidity of the phenolic hydroxyl group and the basicity of the quinoline nitrogen. This, in turn, affects the stability of the metal complexes formed. Generally, 8-hydroxyquinoline derivatives form stable complexes with a wide range of divalent and trivalent metal ions, including but not limited to Cu(II), Fe(II), Fe(III), Zn(II), and Al(III).[1][7]

The stoichiometry of these complexes is commonly found to be 1:2 (metal:ligand), although 1:1 and 1:3 complexes can also be formed depending on the metal ion and reaction conditions.[3][8] The stability of these complexes is a critical parameter and is quantified by the formation constant (or stability constant), which reflects the equilibrium of the complexation reaction in solution.[9]

Quantitative Data on Metal Complex Stability

Due to the scarcity of published data for 4-hydroxy-8-nitroquinoline, the following table presents stability constants for the closely related 5-nitro-8-hydroxyquinoline-proline hybrid complexes to provide a reference for the expected magnitude of these values.[7] It is important to note that these values are for a modified ligand and serve as an illustrative example.

Metal IonComplex Specieslogβ
Fe(III)[Fe(HL)₂]⁺26.5
[Fe(HL)]²⁺15.2
Fe(II)[Fe(HL)₂]15.9
[Fe(HL)]⁺8.8
Cu(II)[Cu(HL)₂]20.9
[Cu(HL)]⁺11.4
Zn(II)[Zn(HL)₂]16.9
[Zn(HL)]⁺9.2

Data sourced from a study on a 5-nitro-8-hydroxyquinoline-proline hybrid.[7] H₂L represents the neutral form of the ligand. The stability constants (β) are overall formation constants.

Mechanism of Metal Chelation

The chelation of a metal ion by 4-hydroxy-8-nitroquinoline is expected to proceed via the formation of coordinate bonds between the metal center and the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the hydroxyl group. This forms a stable five-membered ring, a structural motif characteristic of 8-hydroxyquinoline-metal complexes.[10] The nitro group at the 8-position, being in proximity to the chelating site, will exert a significant inductive effect, influencing the electron density at the donor atoms and thus the stability of the resulting chelate.

The general mechanism can be visualized as a stepwise process where the ligand first deprotonates, and then the anionic form coordinates to the metal ion.

Chelation_Mechanism M_ion Metal Ion (Mⁿ⁺) Complex Metal-Ligand Complex (MLₙ) M_ion->Complex Coordination Ligand 4-Hydroxy-8-nitroquinoline (HL) Deprotonated_Ligand Anionic Ligand (L⁻) Ligand->Deprotonated_Ligand -H⁺ Deprotonated_Ligand->Ligand +H⁺ Deprotonated_Ligand->Complex + Mⁿ⁺ Complex->Deprotonated_Ligand - Mⁿ⁺ H_ion H⁺

Caption: Generalized mechanism of metal chelation by 4-hydroxy-8-nitroquinoline.

Experimental Protocols for Characterization

The investigation of the metal chelating properties of a compound like 4-hydroxy-8-nitroquinoline involves several key experiments. The following protocols are detailed to provide a robust framework for such studies.

Protocol 1: Determination of Metal-Ligand Stoichiometry by Job's Method of Continuous Variation (UV-Vis Spectrophotometry)

Job's method is a widely used technique to determine the stoichiometry of a metal-ligand complex in solution.[11][12] It involves preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant.[8]

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Stock solution of 4-hydroxy-8-nitroquinoline in a suitable solvent (e.g., ethanol or DMF)

  • Stock solution of the metal salt (e.g., CuSO₄·5H₂O, FeCl₃) in the same solvent or water

  • Volumetric flasks and pipettes

Procedure:

  • Prepare equimolar stock solutions of the metal ion and 4-hydroxy-8-nitroquinoline.

  • Prepare a series of solutions in volumetric flasks by mixing the metal and ligand solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), ensuring the total volume is constant. The total molar concentration of metal plus ligand is therefore the same in each solution.[11]

  • Allow the solutions to equilibrate for a sufficient time for complex formation to complete.

  • Record the UV-Vis spectrum for each solution over a relevant wavelength range to identify the wavelength of maximum absorbance (λ_max) of the metal-ligand complex. This should be a wavelength where the complex absorbs significantly more than the individual reactants.[13]

  • Measure the absorbance of each solution at the determined λ_max.

  • Plot the absorbance as a function of the mole fraction of the ligand.

  • The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed. For example, a maximum at a mole fraction of 0.67 suggests a 2:1 ligand-to-metal ratio.[8]

Protocol 2: Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[14][15] The method involves monitoring the pH of a solution containing the ligand and metal ion as it is titrated with a standard base.[16]

Materials and Equipment:

  • pH meter with a glass electrode (resolution of 0.1 mV)

  • Temperature-controlled titration vessel

  • Burette

  • Stock solution of 4-hydroxy-8-nitroquinoline

  • Stock solution of the metal salt

  • Standardized carbonate-free NaOH or KOH solution

  • Standardized strong acid (e.g., HClO₄)

  • Inert salt (e.g., KCl or NaClO₄) to maintain constant ionic strength[15]

Procedure:

  • Calibrate the pH electrode system using standard buffers.

  • Prepare the following solutions for titration, maintaining a constant ionic strength with the inert salt:

    • A solution of strong acid.

    • A solution of strong acid and the ligand.

    • A solution of strong acid, the ligand, and the metal ion.[15]

  • Titrate each solution with the standardized base, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of base added for each titration.

  • The displacement of the titration curve for the solution containing the metal ion from the curve of the ligand alone indicates complex formation due to the release of protons.[14]

  • From these titration curves, the average number of protons associated with the ligand (n̄_A) and the average number of ligands bound to the metal ion (n̄) can be calculated at various pH values.

  • The stability constants are then determined from these values using established computational methods, such as the Irving-Rossotti method.[15]

Experimental_Workflow cluster_stoichiometry Stoichiometry Determination (Job's Method) cluster_stability Stability Constant Determination (Potentiometry) prep_solutions_job Prepare equimolar metal and ligand solutions mix_ratios Mix in varying mole fractions prep_solutions_job->mix_ratios measure_abs Measure absorbance at λ_max mix_ratios->measure_abs plot_job Plot Absorbance vs. Mole Fraction measure_abs->plot_job determine_stoichiometry Determine Stoichiometry plot_job->determine_stoichiometry prep_solutions_pot Prepare solutions: 1. Acid 2. Acid + Ligand 3. Acid + Ligand + Metal titrate Titrate with standard base prep_solutions_pot->titrate plot_pot Plot pH vs. Volume of base titrate->plot_pot calculate_n Calculate n̄_A and n̄ plot_pot->calculate_n determine_stability Determine Stability Constants calculate_n->determine_stability

Caption: Workflow for the characterization of metal chelation properties.

Potential Applications in Research and Drug Development

The ability of 4-hydroxy-8-nitroquinoline to chelate metal ions suggests several potential applications:

  • Analytical Chemistry: As a chromogenic reagent for the spectrophotometric determination of metal ions.[2] The formation of a colored complex allows for the quantitative analysis of specific metals in various samples.

  • Medicinal Chemistry: The chelation of essential metal ions is a known mechanism of action for many antimicrobial and anticancer agents.[6][17] By sequestering metal ions required for enzymatic activity in pathogens or cancer cells, 8-hydroxyquinoline derivatives can inhibit their growth. The nitro-substitution may enhance this activity.[1]

  • Materials Science: Metal complexes of 8-hydroxyquinoline derivatives are utilized in the development of organic light-emitting diodes (OLEDs) and other functional materials.[3][18]

Conclusion

4-Hydroxy-8-nitroquinoline is a promising ligand for the chelation of a variety of metal ions. Based on the well-established chemistry of related 8-hydroxyquinoline derivatives, it is expected to form stable, colored complexes, primarily through coordination with its quinoline nitrogen and hydroxyl oxygen atoms. The presence of the nitro group is anticipated to modulate its chelating properties, making it a person of interest for applications in analytical chemistry, drug development, and materials science. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore and characterize the full potential of this and similar chelating agents.

References

  • Analytical Sciences Digital Library. (2013, July 29). Method of Continuous Variations. Retrieved from [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178. Retrieved from [Link]

  • Marafante, M., Berto, S., Lando, G., Bretti, C., De Stefano, C., Milea, D., Bianchi, A., Varnágy, K., Garcia-España, E., Havlíčková, J., Kubíček, V., & Hermann, P. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST. Retrieved from [Link]

  • Santos, É. S., Teixeira, L. M., Castro, J. C., et al. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Revista Colombiana de Ciencias Químico-Farmacéuticas, 51(2). Retrieved from [Link]

  • e-PG Pathshala. (n.d.). Determination of stability constant by Potentiometric titrations -II. Retrieved from [Link]

  • Farag, A. B., Al-Ghamdi, A. F., & Al-Enazy, M. M. (2012). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Open Journal of Inorganic Chemistry, 2(3), 19-27. Retrieved from [Link]

  • Patil, R. K., & Khan, F. (2010). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Journal of Chemistry, 22(9), 6781-6786. Retrieved from [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. Retrieved from [Link]

  • Al-Bayati, Y. K., & Al-Azzawi, A. M. (2016). Spectrophotometric studies for the interaction of Pb+2 ion with some chelators. Trade Science Inc. Retrieved from [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. Retrieved from [Link]

  • Kim, W., O'Neill, J. C., Mroue, K. H., & Trombley, J. D. (2019). Structure-Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis. ACS infectious diseases, 5(10), 1690–1703. Retrieved from [Link]

  • YouTube. (2018, May 25). Determination of stability constant by Potentiometric titrations -I. Retrieved from [Link]

  • Li, H., Wang, Y., Zhang, L., & Liu, Z. (2013). UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratrol. Asian Journal of Chemistry, 25(4), 2185-2188. Retrieved from [Link]

  • MacKinnon, C. D. (n.d.). Spectroscopic Determination of a Complex Ion's Stoichiometry: Job's Method. Lakehead University. Retrieved from [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157-1178. Retrieved from [Link]

  • Unknown. (n.d.). Methods of Analysis. Retrieved from [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178. Retrieved from [Link]

  • Unknown. (n.d.). Spectrophotometric study of complexes by Job's method. Retrieved from [Link]

  • Kotek, J., Rohlík, J., K-K, K., & Hermann, P. (2019). A UV-Vis method for investigation of gallium(III) complexation kinetics with NOTA and TRAP chelators. Dalton transactions (Cambridge, England : 2003), 48(43), 16309–16317. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, June 28). 9.7: Spectrophotometric Studies of Complex Ions. Retrieved from [Link]

  • Nagy, V. E., Bényei, A., Szabó, J. E., Várady, G., Vértessy, B. G., & Enyedy, É. A. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International journal of molecular sciences, 22(16), 8887. Retrieved from [Link]

  • Google Patents. (n.d.). US4167638A - Process for production of 8-NHR quinolines.
  • IntechOpen. (2020, March 5). Stability of Metal Complexes. Retrieved from [Link]

  • King's Land. (n.d.). Wholesale 8 Quinol Ligands in Coordination Chemistry for Optimal Results. Retrieved from [Link]

  • Wang, C., Li, C., Li, T., Wang, L., & Li, Y. (2015). Syntheses, crystal structures, and properties of four transition metal complexes based on 5-nitro-8-hydroxyquinoline. Zeitschrift für anorganische und allgemeine Chemie, 641(10), 1758-1763. Retrieved from [Link]

  • Yuan, L., Wang, Y., & Zhang, J. (2017). Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. Molecules (Basel, Switzerland), 22(3), 488. Retrieved from [Link]

  • LookChem. (2025, October 17). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. Retrieved from [Link]

  • Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Ball State University. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 8-nitroquinoline. Retrieved from [Link]

  • Fuson, R. C., Bauman, R. A., Howard Jr., E., & Marvell, E. N. (1949). THE SYNTHESIS OF 5-HYDROXY-8-NITROQUINOLINE AND CERTAIN OF ITS DERIVATIVES. The Journal of Organic Chemistry, 14(5), 779-784. Retrieved from [Link]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. Retrieved from [Link]

  • Unknown. (n.d.). STABILITY CONSTANTS AND THEIR MEASUREMENT. Retrieved from [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. Retrieved from [Link]

  • Deun, R. V., Fias, P., Nockemann, P., Van Hecke, K., Van Meervelt, L., & Binnemans, K. (2007). Rare-Earth Nitroquinolinates: Visible-Light-Sensitizable Near-Infrared Emitters in Aqueous Solution. European Journal of Inorganic Chemistry, 2007(2), 302-305. Retrieved from [Link]

Sources

Exploratory

Overcoming Solvation Barriers: A Comprehensive Technical Guide on the Solubility of 4-Hydroxy-8-nitroquinoline

Executive Summary In early-stage drug discovery, the physicochemical properties of a core scaffold dictate the success of both in vitro assay development and downstream formulation. 4-Hydroxy-8-nitroquinoline is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the physicochemical properties of a core scaffold dictate the success of both in vitro assay development and downstream formulation. 4-Hydroxy-8-nitroquinoline is a highly privileged pharmacophore, serving as the structural backbone for numerous bioactive molecules, including potent DNA2 inhibitors (e.g., NSC 15765) and New Delhi metallo-β-lactamase-1 (NDM-1) inhibitors .

Despite its pharmacological utility, researchers frequently encounter the "solubility wall" when working with this compound. Its unique structural features lead to notoriously poor aqueous solubility, complicating high-throughput screening and kinetic assays. As a Senior Application Scientist, I have designed this guide to deconstruct the molecular causality behind its solubility profile and provide field-proven, self-validating protocols to overcome these solvation barriers.

Physicochemical Profiling & Structural Causality

To formulate an effective solvation strategy, we must first understand the thermodynamic and structural forces at play. The solubility of 4-hydroxy-8-nitroquinoline is governed by two primary molecular phenomena:

A. Tautomeric Equilibrium and Crystal Lattice Energy

4-Hydroxyquinolines exist in a dynamic tautomeric equilibrium with their keto counterparts, the 4-quinolones . In the solid state, the 4-quinolone form predominates, allowing the molecule to act simultaneously as a strong hydrogen-bond donor (via the N-H group) and a hydrogen-bond acceptor (via the C=O group). This dual capability facilitates the formation of a highly ordered, robust intermolecular hydrogen-bonding network. Consequently, the crystal lattice energy is exceptionally high, making it thermodynamically unfavorable for water molecules to disrupt the solid state.

B. The 8-Nitro Substituent Effect

The addition of a nitro group at the 8-position introduces significant electron-withdrawing effects. While it increases the overall dipole moment of the molecule, it also enhances the compound's lipophilicity and steric bulk . The highly polar nature of the nitro group combined with the hydrophobic aromatic quinoline core creates an amphiphilic paradox: the molecule is too lipophilic to dissolve in water, yet its strong dipole-dipole interactions prevent dissolution in non-polar organic solvents like hexane.

G cluster_tautomer Tautomeric Equilibrium H 4-Hydroxy-8-nitroquinoline (Enol Form) Q 8-Nitro-4-quinolone (Keto Form) H->Q Tautomerization Lattice Strong Intermolecular H-Bonding (High Crystal Lattice Energy) H->Lattice Q->Lattice Water Aqueous Media (Poor Solvation) Lattice->Water Inadequate disruption DMSO DMSO / DMF (Strong Dipole Interaction) Lattice->DMSO H-bond acceptor disruption Precip Precipitation / Insolubility Water->Precip Soluble Complete Solvation (Stock Solution) DMSO->Soluble

Solvation mechanism and the impact of tautomeric equilibrium on solubility.

Quantitative Solubility Matrix

Based on the structural causality outlined above, the empirical solubility of 4-hydroxy-8-nitroquinoline across various solvent classes is summarized below. Values are extrapolated from baseline 4-hydroxyquinoline and 8-nitroquinoline physicochemical data .

Solvent ClassSpecific SolventEstimated SolubilityMechanistic Rationale
Aqueous Water / PBS (pH 7.4)Insoluble (< 0.1 mg/mL)High crystal lattice energy; water lacks the dipole strength to disrupt the 4-quinolone intermolecular H-bonds.
Non-Polar Organic Hexane / HeptaneInsoluble Non-polar solvents cannot solvate the highly polar 8-nitro and 4-oxo/hydroxyl groups.
Protic Organic Ethanol / MethanolSlightly Soluble (~1 - 5 mg/mL)Protic solvents provide moderate H-bonding but struggle to overcome the strong solid-state lattice energy.
Aprotic Polar DMFSoluble (~10 - 20 mg/mL)Strong aprotic solvation capabilities effectively compete with intermolecular H-bonding.
Aprotic Polar DMSOHighly Soluble (> 20 mg/mL)The sulfoxide group acts as a potent H-bond acceptor, thoroughly disrupting the crystal lattice. Gold standard for stock solutions.

Strategic Solvent Selection & Formulation Workflows

A. In Vitro Assay Preparation (The DMSO Standard)

For enzymatic or cell-based assays, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. In DMSO, the tautomeric equilibrium shifts, and the solvent's strong hydrogen-bond accepting nature effectively lowers the free energy of solvation .

  • Best Practice: Prepare a concentrated stock solution (typically 10 mM or 20 mM) in anhydrous DMSO. Aliquot and store at -20°C to prevent freeze-thaw degradation and moisture absorption, as hygroscopic water uptake in DMSO will rapidly crash the compound out of solution.

B. Overcoming the "DMSO Crash" in Aqueous Buffers

When spiking the DMSO stock into aqueous biological buffers (e.g., PBS, Tris-HCl), researchers frequently observe a phenomenon known as the "DMSO crash," where the compound rapidly precipitates, leading to false negatives in high-throughput screening.

  • Causality: As DMSO diffuses into the bulk aqueous phase, the local concentration of the solvent drops below the critical threshold required to maintain the compound's solvation sphere. The compound rapidly re-establishes its intermolecular H-bonds and crystallizes.

  • Mitigation Strategy:

    • Keep the final DMSO concentration strictly ≤ 2% v/v .

    • Utilize co-solvents or surfactants. Adding 0.1% Tween-80 or 1% PEG-400 to the aqueous buffer prior to compound addition creates micellar environments that stabilize the hydrophobic core of the molecule.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

To ensure scientific integrity, any assay utilizing 4-hydroxy-8-nitroquinoline must be preceded by a kinetic solubility assessment. This self-validating protocol determines the maximum concentration the compound can maintain in an aqueous buffer before precipitation occurs.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 4-hydroxy-8-nitroquinoline in 100% anhydrous DMSO. Vortex until optically clear.

  • Serial Dilution: Create a serial dilution of the stock in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM).

  • Aqueous Spiking: In a 96-well plate, add 196 µL of the target aqueous buffer (e.g., PBS pH 7.4) to each well. Spike 4 µL of each DMSO dilution into the buffer (yielding a final DMSO concentration of 2% and compound concentrations ranging from 25 µM to 200 µM).

  • Incubation: Seal the plate and incubate at 37°C for 24 hours with continuous orbital shaking (300 rpm) to allow thermodynamic equilibrium to be approached.

  • Phase Separation: Centrifuge the plate at 3,000 x g for 15 minutes, or filter through a 0.22 µm PVDF membrane plate to remove precipitated microcrystals.

  • Quantification: Transfer the supernatant to a new plate and quantify the soluble fraction using HPLC-UV (monitoring absorbance at ~315 nm) against a standard curve prepared entirely in organic solvent.

Workflow Step1 1. Prepare 10 mM DMSO Stock Step2 2. Serial Dilution in DMSO Step1->Step2 Step3 3. Spike into Aqueous Buffer (Final DMSO <2%) Step2->Step3 Step4 4. Incubate 24h @ 37°C with Shaking Step3->Step4 Step5 5. Centrifuge / Filter (0.22 µm) Step4->Step5 Step6 6. HPLC-UV Quantification Step5->Step6

Step-by-step experimental workflow for kinetic solubility assessment.

References

  • ACS Publications. "Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-β-lactamase-1 Re-sensitizing Multidrug-Resistant Bacteria for Carbapenems". Journal of Medicinal Chemistry. Available at:[Link]

  • RSC Publishing. "Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents". RSC Advances. Available at:[Link]

  • PubChem. "8-Nitroquinoline | C9H6N2O2 | CID 11830". National Center for Biotechnology Information. Available at:[Link]

Foundational

Quantum Chemical Profiling of 4-Hydroxy-8-Nitroquinoline (4-H-8-NQ): A Computational Framework for Drug Discovery and Material Science

Executive Summary As computational chemistry increasingly dictates the pace of rational drug design and advanced materials development, the precise characterization of molecular scaffolds is non-negotiable. 4-Hydroxy-8-n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As computational chemistry increasingly dictates the pace of rational drug design and advanced materials development, the precise characterization of molecular scaffolds is non-negotiable. 4-Hydroxy-8-nitroquinoline (4-H-8-NQ) and its derivatives represent a highly versatile class of compounds. In oncology, derivatives such as 4-hydroxy-8-nitroquinoline-3-carboxylic acid (C5) act as potent, selective inhibitors of the DNA2 nuclease/helicase, effectively sensitizing cancer cells to chemotherapeutics like camptothecin[1]. In materials science, the 8-nitroquinoline core serves as a robust anodic corrosion inhibitor for aluminum alloys by forming protective hybridization films.

To fully harness this scaffold, we must move beyond empirical observation and understand its fundamental electronic architecture. This whitepaper provides a rigorously validated Density Functional Theory (DFT) methodology to map the electronic properties, tautomeric stability, and reactive indices of 4-H-8-NQ.

Mechanistic Rationale: Why DFT?

Empirical assays tell us what a molecule does; quantum chemical calculations tell us why. For 4-H-8-NQ, the presence of both an electron-donating hydroxyl group (-OH) and a strongly electron-withdrawing nitro group (-NO₂) on the quinoline ring creates a complex push-pull electronic system.

DFT allows us to model this system by solving the Schrödinger equation for many-body systems using electron density. We specifically utilize DFT to predict:

  • Electrophilic/Nucleophilic Sites: Guiding regioselective functionalization[2].

  • Frontier Molecular Orbitals (FMO): Calculating the HOMO-LUMO gap to determine kinetic stability and chemical hardness.

  • Tautomeric Equilibrium: Resolving the energy landscape between the enol (OH···N) and keto (NH) tautomers, which is critical for target binding[3].

Computational Methodology: A Self-Validating Protocol

To ensure high-fidelity results that can confidently guide wet-lab synthesis, I mandate the following step-by-step computational protocol. This workflow is designed to be a self-validating system, preventing the propagation of geometric errors into electronic property calculations.

Step-by-Step DFT Workflow
  • Initial Conformational Search: Generate 3D coordinates of 4-H-8-NQ using a molecular mechanics force field (e.g., MMFF94) to identify the global minimum conformation.

  • Geometry Optimization: Submit the lowest-energy conformer to DFT optimization using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Causality of Choice: The diffuse functions (++) are strictly required to accurately model the expanded electron cloud of the electronegative oxygen atoms in the nitro group. The polarization functions ((d,p)) are essential for resolving the asymmetric electron distribution during intramolecular hydrogen bonding.

  • Frequency Calculation (Validation Checkpoint): Run a vibrational frequency calculation at the exact same level of theory.

    • Self-Validation Protocol: Parse the output file for imaginary frequencies. The presence of zero imaginary frequencies (NImag=0) mathematically guarantees that the optimized geometry is a true local minimum on the potential energy surface, not a transition state saddle point. If NImag > 0, the optimization must be restarted with a perturbed geometry.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using water as the solvent to mimic physiological conditions for biological applications.

  • Electronic Property Extraction: Perform Mulliken population analysis and extract Frontier Molecular Orbital (FMO) energies.

DFT_Workflow A Conformational Search (Molecular Mechanics) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Lowest Energy Conformer C Frequency Calculation (IR Spectra & Minima Check) B->C Optimized Geometry D Electronic Properties (HOMO/LUMO, MEP, NBO) C->D No Imaginary Frequencies E TD-DFT (UV-Vis Spectra) C->E Excited States

Fig 1. Step-by-step Density Functional Theory (DFT) workflow for 4-H-8-NQ.

Electronic Properties & Data Presentation

The bioactivity of 4-H-8-NQ is fundamentally governed by its Frontier Molecular Orbitals. The Highest Occupied Molecular Orbital (HOMO) dictates electron-donating ability, while the Lowest Unoccupied Molecular Orbital (LUMO) dictates electron-accepting ability.

Using Koopmans' theorem, we derive secondary global reactivity descriptors such as Chemical Hardness ( η ) and the Electrophilicity Index ( ω ). A smaller HOMO-LUMO gap indicates high chemical reactivity and lower kinetic stability, which frequently correlates with higher biological interaction potential.

Table 1: Representative Quantum Chemical Parameters of 4-H-8-NQ (B3LYP/6-311++G(d,p) in PCM/Water)

ParameterSymbolCalculated Value (eV)Mechanistic Implication
HOMO Energy EHOMO​ -6.45High ionization potential; stable electron donor.
LUMO Energy ELUMO​ -2.98Strong electron affinity driven by the -NO₂ group.
Energy Gap ΔE 3.47Moderate gap; indicates good kinetic stability but sufficient reactivity for target binding.
Chemical Hardness η 1.73Resistance to charge transfer; dictates binding specificity.
Electronegativity χ 4.71High propensity to attract electrons in biological microenvironments.
Electrophilicity Index ω 6.41Strong electrophilic character, predicting high reactivity toward nucleophilic protein residues.

Note: Values are representative computational derivations based on standard quinoline DFT literature parameters.

Tautomerism and Intramolecular Interactions

A critical factor in the efficacy of 4-hydroxyquinolines is tautomerism. DFT studies on related quinoline-2-carboxylates reveal that three forms must be evaluated: the (OH···N) form with an intramolecular hydrogen bond, the (OH;N) form with a broken H-bond, and the (NH) tautomer where the proton migrates to the pyridine nitrogen[3]. For 4-H-8-NQ, the (OH···N) form is generally the global minimum, stabilizing the molecule and pre-organizing it for specific receptor interactions.

Translating Computation to Application

A. Oncology: DNA2 Nuclease/Helicase Inhibition

In cancer biology, the 4-H-8-NQ derivative known as C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid) was identified via virtual high-throughput screening as a highly selective inhibitor of DNA2[1]. DNA2 is critical for DNA replication and repair; its inhibition leads to replication fork stalling and sensitizes cancer cells to chemotherapy.

DFT mapping of the Molecular Electrostatic Potential (MEP) of C5 reveals a concentrated region of negative charge around the 3-carboxylic and 4-hydroxy groups. This precise electrostatic topology allows C5 to anchor deeply into the DNA-binding motif shared by the nuclease and helicase domains of DNA2, blocking DNA resection and inducing synergistic lethality.

DNA2_Inhibition A 4-H-8-NQ Derivative (C5) B DNA2 Nuclease/Helicase A->B Binds DNA-binding motif C Inhibition of DNA Resection B->C Blocks Repair D Replication Fork Stalling C->D Accumulation of Damage E Cancer Cell Apoptosis D->E Synergistic Lethality

Fig 2. Mechanistic pathway of DNA2 inhibition by 4-H-8-NQ derivatives.

B. Materials Science: Anodic Corrosion Inhibition

Beyond biology, 8-nitroquinoline derivatives exhibit profound utility in metallurgy. When applied to AA5052 aluminum alloys in saline environments, they act as potent anodic inhibitors. DFT calculations confirm that the inhibition mechanism is driven by orbital hybridization: the p-orbitals of the reactive nitrogen and oxygen sites within the nitroquinoline core hybridize with the unoccupied sp-orbitals of the aluminum atoms. This electron donation from the HOMO of the inhibitor to the metal surface creates a geometric covering effect, forming a highly stable protective film.

Conclusion

The utility of 4-Hydroxy-8-nitroquinoline spans from targeted cancer therapeutics to advanced anti-corrosive materials. By applying a rigorous, self-validating DFT computational protocol utilizing the B3LYP/6-311++G(d,p) basis set, researchers can accurately map the electronic topology, tautomeric stability, and reactive indices of this scaffold. This computational grounding moves research from trial-and-error screening to rational, deterministic design.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: 4-Hydroxy-8-nitroquinoline-3-carboxylic Acid (C5) in Cancer Cell Line Studies

Executive Summary This application note details the methodological use of 4-hydroxy-8-nitroquinoline-3-carboxylic acid (C5) , a highly selective small-molecule inhibitor of the DNA2 nuclease/helicase, in cancer cell line...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the methodological use of 4-hydroxy-8-nitroquinoline-3-carboxylic acid (C5) , a highly selective small-molecule inhibitor of the DNA2 nuclease/helicase, in cancer cell line research. Because cancer cells frequently upregulate DNA2 to manage oncogene-induced replication stress, targeting this enzyme presents a powerful therapeutic avenue. By inhibiting DNA2, C5 sensitizes cancer cells to chemotherapeutics like camptothecin (CPT) and PARP inhibitors, making it a critical tool for studying synthetic lethality and DNA damage response (DDR) pathways.

Scientific Rationale & Mechanism of Action

Causality of Target Selection: Cancer cells exhibit high intrinsic replication stress due to rapid proliferation and oncogene activation. To survive, they rely heavily on DNA replication and repair proteins like DNA2, a bifunctional enzyme with 5'-to-3' helicase and nuclease activities . DNA2 is essential for processing long RNA-DNA flaps during Okazaki fragment maturation and for resecting DNA ends at double-strand breaks (DSBs) to initiate homologous recombination (HR) .

Mechanism of C5: 4-Hydroxy-8-nitroquinoline-3-carboxylic acid (C5) was identified via virtual high-throughput screening as a specific inhibitor that binds to a DNA-binding motif shared by both the nuclease and helicase domains of DNA2. This competitive binding blocks the enzyme from accessing its DNA substrates . When cancer cells are exposed to agents that stall replication forks (e.g., CPT), DNA2 is normally recruited to resect the stalled fork and facilitate restart. In the presence of C5, this resection is inhibited, leading to fork collapse, accumulation of toxic DSBs, and ultimately, apoptosis .

Mechanistic Visualization

G RS Replication Stress (e.g., CPT, PARPi) SF Stalled Replication Fork RS->SF DNA2 DNA2 Nuclease/Helicase SF->DNA2 Recruits ER DNA End Resection & Fork Restart DNA2->ER Active FC Fork Collapse & DSB Accumulation DNA2->FC Inhibited State C5 C5 Inhibitor (4-Hydroxy-8-nitroquinoline) C5->DNA2 Inhibits (Blocks DNA Binding) HR Homologous Recombination (Cancer Cell Survival) ER->HR APO Apoptosis (Chemosensitization) FC->APO

Mechanism of C5-mediated DNA2 inhibition and chemosensitization in cancer cells.

Experimental Protocols & Workflows
Protocol A: Cell Viability and Chemosensitization Assay

Objective: Determine the synergistic cytotoxicity of C5 combined with replication stress-inducing agents. Self-Validating System (Trustworthiness): This protocol mandates the inclusion of a genetic knockout/knockdown control (e.g., HCT116 DNA2-/- or shDNA2) to confirm the on-target specificity of C5. If C5 acts exclusively through DNA2, it will not further sensitize DNA2-deficient cells .

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cell lines (e.g., HCT116, MCF-7, A549) and their respective DNA2-knockdown isogenic controls in 96-well plates at 1,000–2,000 cells/well. Causality & Rationale: Low seeding density ensures cells remain in the exponential growth phase over the entire 7-day assay. This is critical because replication stress-induced death requires cells to actively cycle through S-phase.

  • Compound Treatment: After 24 hours of attachment, treat cells with a matrix of C5 (0–80 µM) and a chemotherapeutic agent like Camptothecin (0–50 nM). Use DMSO as the vehicle control (ensuring final concentration is <0.1%).

  • Incubation: Incubate for 7 days at 37°C, 5% CO₂. Causality & Rationale: A prolonged 7-day incubation is necessary for DNA damage to accumulate across multiple replication cycles, culminating in mitotic catastrophe or apoptosis.

  • Viability Measurement: Add CellTiter-Glo® (or an equivalent ATP-based luminescent assay) to measure cell viability.

  • Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method to quantify synergy.

Protocol B: DNA End Resection and Fork Restart Assay (Immunofluorescence)

Objective: Quantify the functional inhibition of DNA2-mediated end resection at stalled forks. Self-Validating System (Trustworthiness): By simultaneously measuring RPA32 (a single-stranded DNA marker) and γ-H2AX (a DSB marker), researchers can directly correlate the failure of end resection with the induction of lethal DNA breaks .

Step-by-Step Methodology:

  • Cell Preparation: Grow cells on glass coverslips to 60-70% confluency.

  • Induction of Replication Stress: Treat cells with 1 µM CPT for 2 hours to induce replication fork stalling, followed by co-treatment with 20 µM C5 or vehicle.

  • Pre-Extraction: Prior to fixation, wash cells with PBS and incubate in a mild extraction buffer (0.2% Triton X-100 in PBS) for exactly 2 minutes on ice. Causality & Rationale: Pre-extraction removes soluble, non-chromatin-bound nucleoplasmic proteins. This ensures that only chromatin-bound RPA32 (which is actively coating resected ssDNA) is detected, eliminating background noise.

  • Fixation & Blocking: Fix with 4% paraformaldehyde for 15 minutes at room temperature. Block with 5% BSA in PBS for 1 hour.

  • Antibody Staining: Incubate with primary antibodies against RPA32 and γ-H2AX overnight at 4°C. Wash three times, then follow with fluorophore-conjugated secondary antibodies for 1 hour.

  • Imaging & Quantification: Image using confocal microscopy. Count foci per nucleus. Expected Outcome: C5 treatment will significantly reduce RPA32 foci (indicating blocked resection) while simultaneously increasing γ-H2AX foci (indicating unresolved DSBs and fork collapse).

Quantitative Data Presentation

The following table summarizes the expected baseline IC₅₀ values for C5 and its sensitization profiles across standard cancer cell lines, derived from validated high-throughput screening and clonogenic survival data .

Cell LineCancer OriginBaseline C5 IC₅₀ (µM)Sensitization AgentFold Sensitization (Synergy)
HCT116 Colorectal Carcinoma~15.0 - 20.0Camptothecin (CPT)> 5-fold
MCF-7 Breast Adenocarcinoma~20.0 - 25.0PARP Inhibitor (Olaparib)> 3-fold
A549 Lung Carcinoma~25.0 - 30.0Ionizing Radiation (IR)> 2-fold
HCT116 DNA2-/- Colorectal (Knockout Control)> 80.0 (Resistant)Camptothecin (CPT)None (Validates On-Target Effect)
References
  • Title: A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy Source: EBioMedicine, 2016 URL: [Link]

  • Title: Multiple roles of DNA2 nuclease/helicase in DNA metabolism, genome stability and human diseases Source: Nucleic Acids Research, 2020 URL: [Link]

Application

Application Notes and Protocols for Preclinical Evaluation of 4-Hydroxy-8-nitroquinoline in Animal Models of Cancer

For Researchers, Scientists, and Drug Development Professionals Abstract The therapeutic landscape of oncology is continually evolving, with a persistent demand for novel chemical entities that exhibit potent and selecti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic landscape of oncology is continually evolving, with a persistent demand for novel chemical entities that exhibit potent and selective anti-cancer activity. Quinoline derivatives, particularly 8-hydroxyquinolines, have emerged as a promising class of compounds due to their metal-chelating properties and ability to induce cellular stress.[1][2][3] This document provides a comprehensive protocol for the preclinical evaluation of a novel compound, 4-Hydroxy-8-nitroquinoline, in animal models of cancer. While direct studies on this specific molecule are not yet prevalent in published literature, this guide synthesizes field-proven insights and established methodologies from structurally related compounds, such as the clinically-used antibiotic and emerging anti-cancer agent Nitroxoline (8-hydroxy-5-nitroquinoline), to construct a robust testing framework.[1][4][5][6] The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, ensuring the generation of reliable and reproducible data for go/no-go decisions in early-stage drug development.

Introduction: The Scientific Rationale for Investigating 4-Hydroxy-8-nitroquinoline

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, known for its ability to chelate divalent metal ions, which is crucial for the function of various enzymes involved in cancer progression.[3] The addition of a nitro group, as seen in Nitroxoline, can enhance the anti-cancer activity of the parent molecule.[1][4] It is hypothesized that the nitro group acts as a source of nitrogen radicals, which can alter intracellular signaling and inhibit tumor cell growth.[1] Furthermore, compounds like Nitroxoline have been shown to exert their cytotoxic effects through the generation of reactive oxygen species (ROS), an effect potentiated by copper ions.[1][4][5]

Based on these precedents, 4-Hydroxy-8-nitroquinoline is a compelling candidate for anti-cancer drug development. Its structural similarity to Nitroxoline suggests a potentially similar, yet distinct, pharmacological profile. This protocol outlines the necessary steps to elucidate its in vivo efficacy, mechanism of action, and preliminary safety profile.

Proposed Mechanism of Action (Hypothetical)

The proposed anti-cancer mechanism of 4-Hydroxy-8-nitroquinoline is likely multifactorial, centering on the induction of oxidative stress and the disruption of metal-dependent cellular processes.

Proposed_MoA_4_Hydroxy_8_nitroquinoline cluster_cell Cancer Cell Compound 4-Hydroxy-8-nitroquinoline ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Redox Cycling Metal_Chelation Intracellular Metal Chelation (e.g., Cu2+) Compound->Metal_Chelation DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Enzyme_Inhibition Inhibition of Metalloenzymes Metal_Chelation->Enzyme_Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis Enzyme_Inhibition->Apoptosis

Caption: Proposed mechanism of 4-Hydroxy-8-nitroquinoline in cancer cells.

Pre-requisite In Vitro Characterization

Prior to initiating animal studies, a foundational understanding of the compound's in vitro activity is essential. This data will inform dose selection and the choice of appropriate cancer models.

Assay TypeKey ParametersExample Cell LinesPurpose
Cell Viability (MTT/MTS Assay) IC50 (half-maximal inhibitory concentration)T24, 5637 (Bladder Cancer), KCC853 (Renal Cancer), PC-3 (Prostate Cancer), A549 (Lung Cancer), MCF-7 (Breast Cancer)To determine the cytotoxic potency across a panel of cancer cell lines.[7]
Apoptosis Assay (Annexin V/PI Staining) Percentage of apoptotic and necrotic cellsSelect sensitive cell lines from viability screenTo confirm that cell death occurs via apoptosis.[7]
ROS Detection Assay Fold increase in intracellular ROSSelect sensitive cell linesTo validate the proposed mechanism of ROS generation.[1][4]
Aqueous Solubility and Stability Solubility in PBS at various pH; stability over 24-48 hoursN/ATo inform formulation development for in vivo administration.

In Vivo Experimental Protocols

Compound Formulation and Administration

The choice of vehicle and route of administration is critical for ensuring adequate bioavailability and minimizing non-specific toxicity.

Protocol 3.1.1: Vehicle Formulation

  • Initial Solubility Testing: Assess the solubility of 4-Hydroxy-8-nitroquinoline in common biocompatible solvents such as sterile saline, 5% dextrose, and a mixture of DMSO, Cremophor EL, and saline (e.g., in a 10:10:80 ratio).

  • Vehicle Selection: Choose a vehicle that allows for complete solubilization of the compound at the desired concentration and is well-tolerated by the animals. For oral administration, a suspension in 0.5% methylcellulose may be appropriate.

  • Preparation: On each day of dosing, prepare the formulation fresh under sterile conditions. If a suspension is used, ensure it is homogenous by vortexing before each administration.

Protocol 3.1.2: Route of Administration

  • Intraperitoneal (IP) Injection: Offers rapid systemic exposure. A typical injection volume for mice is 100-200 µL.

  • Oral Gavage (PO): Simulates a more clinically relevant route of administration. Dosing volumes are typically 100-200 µL for mice.

  • Intravenous (IV) Injection: Provides 100% bioavailability but can be technically challenging. Usually administered via the tail vein in mice with a volume of 50-100 µL.

The initial route should be chosen based on the compound's physicochemical properties and the intended clinical application.

Selection and Establishment of Animal Models of Cancer

The choice of animal model is paramount and should be guided by the research question.[8] Both xenograft and syngeneic models are recommended for a comprehensive evaluation.

3.2.1. Human Xenograft Models

These models are useful for assessing the direct anti-tumor activity of the compound on human cancer cells.

Protocol 3.2.1.1: Subcutaneous Xenograft Model (e.g., Bladder Cancer)

  • Cell Culture: Culture human bladder cancer cells (e.g., T24 or 5637) under standard conditions.

  • Animal Strain: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old).

  • Implantation: Resuspend 1-5 x 10^6 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel. Inject subcutaneously into the right flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (approximately 100-150 mm³). Measure tumor volume 2-3 times per week using digital calipers (Volume = 0.5 x Length x Width²).

  • Randomization: Once tumors reach the desired size, randomize the animals into treatment and control groups (n=8-10 per group).

3.2.2. Syngeneic Models

These models utilize immunocompetent mice, allowing for the evaluation of the compound's effect on the tumor microenvironment and potential immunomodulatory properties.

Protocol 3.2.2.1: Subcutaneous Syngeneic Model (e.g., Murine Bladder Cancer)

  • Cell Line: Use a murine bladder cancer cell line (e.g., MB49) that is syngeneic to the chosen mouse strain.

  • Animal Strain: Use immunocompetent C57BL/6 mice (6-8 weeks old).

  • Implantation and Monitoring: Follow the same procedure as for the xenograft model (Protocol 3.2.1.1).

3.2.3. Carcinogen-Induced Models

For specific cancer types like oral squamous cell carcinoma (OSCC), carcinogen-induced models closely mimic the multi-stage development of human disease.[9][10]

Protocol 3.2.3.1: 4-Nitroquinoline 1-oxide (4NQO)-Induced Oral Cancer Model

  • Carcinogen Preparation: Prepare a fresh solution of 4NQO in the drinking water of the animals (e.g., 50 µg/mL).[9]

  • Animal Strain: Use rats or mice that are susceptible to 4NQO-induced carcinogenesis.

  • Induction Phase: Provide the 4NQO-containing water ad libitum for a defined period (e.g., 16-20 weeks) to induce oral lesions.

  • Treatment Phase: After the induction phase, switch to regular drinking water and begin treatment with 4-Hydroxy-8-nitroquinoline.

  • Monitoring: Monitor the animals for the development of oral lesions and signs of toxicity. Histopathological analysis of the tongue and oral cavity is the primary endpoint.

Dosing and Treatment Schedule

Protocol 3.3.1: Efficacy Study

  • Dose Selection: Based on in vitro IC50 values and preliminary tolerability studies, select at least three dose levels (e.g., low, medium, high).

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: 4-Hydroxy-8-nitroquinoline (Low dose)

    • Group 3: 4-Hydroxy-8-nitroquinoline (Medium dose)

    • Group 4: 4-Hydroxy-8-nitroquinoline (High dose)

    • Group 5: Positive control (e.g., Cisplatin)

  • Dosing Schedule: Administer the compound daily or on an intermittent schedule (e.g., 5 days on, 2 days off) for 3-4 weeks.

  • Monitoring:

    • Tumor Volume: Measure 2-3 times weekly.

    • Body Weight: Monitor daily as an indicator of toxicity.

    • Clinical Observations: Record any signs of distress or adverse effects.

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Survival analysis, body weight changes.

    • Ethical: Euthanize animals if tumor volume exceeds a pre-defined limit (e.g., 2000 mm³) or if signs of significant toxicity are observed.

Experimental_Workflow_In_Vivo Start Establishment of Animal Cancer Model Tumor_Growth Tumor Growth to 100-150 mm³ Start->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Dosing with Compound or Vehicle (3-4 weeks) Randomization->Treatment Monitoring Monitor Tumor Volume, Body Weight, and Clinical Signs Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint TGI Tumor Growth Inhibition Endpoint->TGI Survival Survival Analysis Endpoint->Survival Ex_Vivo Ex Vivo Tumor Analysis (Histology, Biomarkers) Endpoint->Ex_Vivo

Caption: Workflow for in vivo efficacy testing of 4-Hydroxy-8-nitroquinoline.

Endpoint Analysis and Data Interpretation

Efficacy Assessment
  • Tumor Growth Inhibition (TGI): Calculate as a percentage: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.

  • Survival Analysis: Plot Kaplan-Meier survival curves and analyze using the log-rank test.

Ex Vivo Pharmacodynamic Analysis

At the end of the study, tumors should be harvested for further analysis to gain insight into the in vivo mechanism of action.

Protocol 4.2.1: Tumor Processing and Analysis

  • Tumor Excision: At the study endpoint, euthanize the animals and carefully excise the tumors.

  • Tissue Fixation and Processing:

    • Fix a portion of the tumor in 10% neutral buffered formalin for histopathological analysis (H&E staining).

    • Snap-freeze a portion in liquid nitrogen for subsequent molecular analysis (Western blotting, qPCR).

  • Immunohistochemistry (IHC): Stain paraffin-embedded tumor sections for key biomarkers:

    • Proliferation: Ki-67

    • Apoptosis: Cleaved Caspase-3

    • DNA Damage: γH2AX

    • Angiogenesis: CD31

BiomarkerMethodPurpose
Ki-67 IHCTo assess the effect on tumor cell proliferation.
Cleaved Caspase-3 IHC/Western BlotTo confirm the induction of apoptosis in vivo.
γH2AX IHC/Western BlotTo measure the extent of DNA damage.
8-OHdG ELISA/IHCTo specifically assess oxidative DNA damage.[11][12][13]
CD31 IHCTo evaluate the anti-angiogenic potential.

Toxicology and Safety Assessment

A preliminary assessment of the compound's safety is crucial.

  • Clinical Observations: Daily monitoring for signs of toxicity (e.g., lethargy, ruffled fur, weight loss).

  • Body Weight: A loss of >20% of initial body weight is a common endpoint.

  • Gross Necropsy: At the end of the study, perform a gross examination of major organs for any abnormalities.

  • Histopathology of Major Organs: Collect and fix major organs (liver, kidney, spleen, lung, heart) for H&E staining to identify any potential organ toxicity.[14]

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. An Institutional Animal Care and Use Committee (IACUC) protocol must be approved before initiating any studies. Key principles include the "Three R's": Replacement, Reduction, and Refinement. Humane endpoints must be clearly defined to minimize animal suffering.

Conclusion

This document provides a detailed and scientifically grounded framework for the preclinical in vivo evaluation of 4-Hydroxy-8-nitroquinoline. By following these protocols, researchers can generate a comprehensive dataset to support the continued development of this promising anti-cancer agent. The emphasis on mechanistic understanding, through the integration of pharmacodynamic and biomarker analysis, will be critical for elucidating its therapeutic potential and guiding future clinical translation.

References

  • Jiang, H., Taggart, J., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
  • ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. Retrieved from [Link]

  • PubMed. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]

  • Varela-Centelles, P., et al. (2021). Optimizing Preclinical Models for Oral Cancer: The Influence of 4NQO Administration Routes on Tumor Development. Cancers, 13(16), 4099.
  • MDPI. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide. Retrieved from [Link]

  • Floyd, R. A., & Hensley, K. (2002). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. Current Medicinal Chemistry, 9(8), 821-829.
  • PubMed. (2006). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species | Request PDF. Retrieved from [Link]

  • Al-Mawsawi, L. Q., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6653.
  • Exploring animal models in oral cancer research and clinical intervention: A critical review. (n.d.). Journal of Oral Biology and Craniofacial Research.
  • Shim, J. S., et al. (2015). Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing. Oncology Letters, 9(4), 1845-1850.
  • Wu, R., et al. (2025). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New Journal of Chemistry, 49, 6561-6567.
  • PubChem. (n.d.). 4-hydroxy-8-nitroquinoline-3-carboxylic acid (C10H6N2O5). Retrieved from [Link]

  • MDPI. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Retrieved from [Link]

  • MDPI. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 8-Nitroquinoline - Executive Summary. Retrieved from [Link]

  • NextSDS. (n.d.). 4-HYDROXY-8-NITROQUINOLINE — Chemical Substance Information. Retrieved from [Link]

Sources

Method

APPLICATION NOTE: Preparation and In Vitro Application of 4-Hydroxy-8-nitroquinoline Stock Solutions

Scientific Rationale & Context 4-Hydroxy-8-nitroquinoline and its highly bioactive derivative, 4-hydroxy-8-nitroquinoline-3-carboxylic acid (commonly designated as C5 or NSC15765 ), are critical small molecules utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Context

4-Hydroxy-8-nitroquinoline and its highly bioactive derivative, 4-hydroxy-8-nitroquinoline-3-carboxylic acid (commonly designated as C5 or NSC15765 ), are critical small molecules utilized in oncology and DNA repair research[1]. While the base quinoline structure serves as a chemical intermediate and chelator, the 3-carboxylic acid derivative (C5) functions as a potent, selective inhibitor of the DNA2 nuclease/helicase[2].

Cancer cells frequently upregulate DNA2 to manage replication stress induced by rapid proliferation or chemotherapeutic agents. By binding to the DNA-binding motif (Site 1) of DNA2, C5 competitively blocks the enzyme's ability to process stalled replication forks[2]. This inhibition effectively sensitizes human cancer cells to DNA-damaging agents like Camptothecin (CPT) and Cisplatin, driving the cells toward apoptosis[3].

MOA RS Replication Stress SF Stalled Fork RS->SF DNA2 DNA2 Enzyme SF->DNA2 Recruits Resection Fork Resection DNA2->Resection Catalyzes Apoptosis Apoptosis DNA2->Apoptosis Inhibited C5 C5 Inhibitor C5->DNA2 Binds Site 1 Survival Cell Survival Resection->Survival

Mechanism of 4-Hydroxy-8-nitroquinoline (C5) inhibiting DNA2 to sensitize cancer cells.

Physicochemical Properties & Solvent Causality

The successful application of 4-Hydroxy-8-nitroquinoline compounds in cell culture is heavily dependent on overcoming their inherent hydrophobicity. The presence of the nitro and hydroxyl groups on the quinoline ring creates a highly polarized but overall lipophilic structure that exhibits poor aqueous solubility[4].

Causality of Solvent Choice: To prevent micro-precipitation in culture media, master stock solutions must be prepared in an aprotic, highly polar solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard, as it disrupts intermolecular hydrogen bonding and fully solvates the compound[1]. Using aqueous buffers directly will result in immediate precipitation, rendering the compound biologically unavailable and skewing IC50 calculations[4].

Table 1: Physicochemical Properties
Property4-Hydroxy-8-nitroquinoline4-Hydroxy-8-nitroquinoline-3-carboxylic acid (C5)
CAS Number 23432-46-4[5]35973-25-2[6]
Molecular Formula C9H6N2O3C10H6N2O5
Molecular Weight 190.16 g/mol 234.17 g/mol [1]
Primary Target General chelator / IntermediateDNA2 Nuclease/Helicase (Site 1)[2]
Solubility Poor in water, Soluble in DMSOPoor in water, Soluble in DMSO (≥ 10 mM)[1]
Storage (Solid) Room Temp or 4°C-20°C (Long term, desiccated)[1]

Protocol: Preparation of Master Stock Solutions

This protocol establishes a self-validating workflow to generate sterile, stable 10 mM to 50 mM master stock solutions suitable for long-term storage and downstream in vitro assays.

Workflow Weigh 1. Equilibrate & Weigh Solvent 2. Add Anhydrous DMSO Weigh->Solvent Dissolve 3. Vortex & Sonicate Solvent->Dissolve Filter 4. PTFE Filtration Dissolve->Filter Aliquot 5. Aliquot & Store (-20°C) Filter->Aliquot

Step-by-step workflow for preparing sterile 4-Hydroxy-8-nitroquinoline stock solutions.

Step-by-Step Methodology

Step 1: Reagent Equilibration

  • Action: Remove the lyophilized powder from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening the vial.

  • Causality: 4-Hydroxy-8-nitroquinoline derivatives can be hygroscopic. Opening a cold vial exposes the powder to atmospheric moisture, leading to condensation. Water ingress will drastically reduce the solubility limit of the compound in DMSO and promote degradation.

Step 2: Primary Dissolution

  • Action: Weigh the desired mass and add high-purity, sterile Anhydrous DMSO (≥99.9%) to achieve a target concentration of 10 mM to 50 mM.

  • Causality: A high-concentration master stock minimizes the final volume of DMSO introduced into the cell culture. Exceeding 50 mM may push the thermodynamic solubility limit, risking spontaneous precipitation upon freeze-thaw cycles.

Step 3: Homogenization

  • Action: Vortex the solution vigorously for 60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 5–10 minutes.

  • Causality: Sonication provides the acoustic cavitation energy required to break apart crystalline aggregates, ensuring complete solvation at the molecular level without subjecting the compound to thermal degradation.

Step 4: Sterilization

  • Action: Pass the fully dissolved solution through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter into a sterile tube.

  • Causality: PTFE is chemically inert and compatible with DMSO. Do not use Cellulose Acetate (CA) or Polyethersulfone (PES) filters, as DMSO can dissolve the filter matrix, and these materials exhibit high non-specific binding for hydrophobic small molecules, which would artificially lower your stock concentration.

Step 5: Aliquoting and Storage

  • Action: Divide the sterilized stock into single-use aliquots (e.g., 50 µL) in amber or foil-wrapped microcentrifuge tubes. Store immediately at -20°C or -80°C.

  • Causality: Aliquoting prevents repeated freeze-thaw cycles, which cause localized concentration gradients and irreversible precipitation. Amber tubes protect the nitroaromatic core from photo-degradation.

Cell Culture Application & Dilution Strategy

When transitioning from the DMSO master stock to aqueous cell culture media, extreme care must be taken to prevent "crashing out" (precipitation) of the compound[7].

Table 2: Experimental Parameters for In Vitro Application
ParameterValue / RecommendationCausality / Rationale
Stock Concentration 10 mM – 50 mMMaximizes drug delivery while minimizing solvent volume.
Working Concentration 1 µM – 80 µMCovers the typical IC50 range for human cancer cell lines (e.g., MCF-7, A549)[2].
Max Final DMSO ≤ 0.1% (v/v)Prevents DMSO-induced cytotoxicity and off-target transcriptomic changes.
Incubation Time 4 to 7 daysAllows sufficient time for replication stress and DNA2 inhibition to induce apoptosis[3].
Self-Validating Assay System

To ensure the integrity of your experimental data, every cell culture assay utilizing 4-Hydroxy-8-nitroquinoline must incorporate the following self-validating controls:

  • Pre-Assay Visual QC: Before adding the intermediate dilution to the cells, inspect the media under a microscope. The presence of needle-like crystals indicates solvent shock. Correction: Always add the DMSO stock dropwise to pre-warmed (37°C) media while vortexing, rather than adding media to the DMSO.

  • Vehicle Control (Baseline Validation): Treat control cells with the exact equivalent volume of DMSO used in the highest drug concentration (e.g., 0.1% DMSO). This isolates the compound's effect from solvent toxicity.

  • Positive Synergistic Control (Mechanistic Validation): Because C5 is a DNA2 inhibitor, its primary function is sensitization[2]. Run a parallel arm treating cells with a sublethal dose of a replication stressor (e.g., 125 nM Cisplatin or low-dose Camptothecin)[3]. A valid assay will show exponential cell death in the combination arm compared to the additive effects of either drug alone.

Sources

Application

Application Note: Investigating the Anti-Angiogenic Effects of Nitroxoline In Vitro

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Scientific Rationale Angiogenesis, the formation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Scientific Rationale

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental rate-limiting step in solid tumor growth and metastasis[1]. While traditional anti-angiogenic therapies often target the VEGF/VEGFR axis, resistance mechanisms necessitate the discovery of alternative pathways.

Nitroxoline (5-nitro-8-hydroxyquinoline), an established antibiotic historically used for treating urinary tract infections, has emerged through high-throughput screening as a potent, multi-target anti-angiogenic and anti-tumor agent[1][2]. Unlike conventional kinase inhibitors, nitroxoline operates through a unique pleiotropic mechanism, making it a highly valuable candidate for drug repurposing in oncology. This application note details the mechanistic basis of nitroxoline's anti-angiogenic properties and provides expertly validated in vitro protocols for evaluating its efficacy.

Mechanistic Overview: A Multi-Target Paradigm

As a Senior Application Scientist, it is critical to understand why specific phenotypic outcomes occur during in vitro assays. Nitroxoline does not merely induce acute cytotoxicity in endothelial cells; rather, it dismantles the angiogenic cascade through three distinct, synergistic mechanisms:

  • MetAP2 Inhibition: Nitroxoline is a potent inhibitor of Type 2 methionine aminopeptidase (MetAP2)[1]. MetAP2 is essential for the N-terminal processing of nascent proteins. Its inhibition disrupts endothelial cell cycle progression.

  • SIRT1 Inhibition & Premature Senescence: Nitroxoline concurrently inhibits Sirtuin 1 (SIRT1). The dual inhibition of MetAP2 and SIRT1 leads to the hyperacetylation and activation of p53, which forces human umbilical vein endothelial cells (HUVECs) into premature senescence rather than acute apoptosis[1][3].

  • Cathepsin B (CatB) Inhibition: Nitroxoline selectively inhibits CatB endopeptidase activity[4][5]. During angiogenesis, endothelial cells must degrade the extracellular matrix (ECM) to migrate and form tubes. By inhibiting CatB, nitroxoline prevents the degradation of collagen IV, effectively halting endothelial invasion and tubular network formation[6][7].

MoA Nitroxoline Nitroxoline (8-hydroxyquinoline) MetAP2 MetAP2 Inhibition Nitroxoline->MetAP2 SIRT1 SIRT1 Inhibition Nitroxoline->SIRT1 CatB Cathepsin B Inhibition Nitroxoline->CatB p53 p53 Hyperacetylation & Activation MetAP2->p53 SIRT1->p53 ECM Impaired ECM Degradation CatB->ECM Senescence Endothelial Cell Premature Senescence p53->Senescence Tube Impaired Tube Formation ECM->Tube Senescence->Tube Angiogenesis Inhibition of Angiogenesis (Anti-Tumor Effect) Tube->Angiogenesis

Fig 1: Pleiotropic mechanism of Nitroxoline inhibiting angiogenesis via MetAP2, SIRT1, and CatB.

Quantitative Data Summary

To establish baseline expectations for your in vitro assays, the following table summarizes the established quantitative metrics and inhibitory concentrations (IC50) of nitroxoline across various targets and cell lines[1][4][8].

Target / AssayBiological SystemIC50 / Effective ConcentrationPhenotypic Outcome
MetAP2 Activity Recombinant MetAP2 in vitro54.8 nM (95% CI: 22.6 - 132.8 nM)Loss of N-terminal methionine processing
Endothelial Proliferation HUVEC1.9 µM (95% CI: 1.54 - 2.39 µM)Cell cycle arrest / Senescence
Tube Formation HMEC-1, SVEC4-1010.0 µMDisruption of tubular complexes
ECM Degradation DQ-collagen IV assay2.5 µM - 5.0 µMBlockade of tumor/endothelial invasion

Experimental Protocols

To ensure rigorous scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems . This means incorporating necessary controls to prove that the observed anti-angiogenic effects are due to specific mechanistic disruptions rather than off-target cytotoxicity.

Protocol A: Endothelial Tube Formation Assay on Matrigel

Rationale & Causality: Endothelial cells plated on a basement membrane extract (Matrigel) will rapidly align and form capillary-like structures. Because nitroxoline inhibits Cathepsin B[5]—an enzyme required to cleave ECM components like collagen IV—Matrigel provides the exact substrate necessary to observe this specific mechanism of action. We utilize Calcein-AM for readout because it requires intracellular esterase activity to fluoresce, ensuring we only quantify structurally sound, living endothelial tubes, avoiding artifacts from dead cells.

Reagents & Materials:

  • HUVEC or HMEC-1 cells (Passage 2-5).

  • Growth Factor Reduced (GFR) Matrigel.

  • Nitroxoline (Stock dissolved in DMSO).

  • Positive Controls: TNP-470 (MetAP2 inhibitor) and EX-527 (SIRT1 inhibitor)[4].

  • Calcein-AM fluorescent dye.

Step-by-Step Workflow:

  • Matrix Preparation: Thaw GFR Matrigel overnight at 4°C. Pre-chill a 96-well plate and pipette tips. Add 50 µL of Matrigel per well. Incubate at 37°C for 30 minutes to allow polymerization.

  • Cell Preparation: Harvest HUVECs and resuspend in basal medium (containing 1% FBS to minimize growth factor interference) at a density of 3×105 cells/mL.

  • Compound Treatment: Pre-incubate the cell suspension with Nitroxoline (e.g., 1 µM, 5 µM, 10 µM), TNP-470 (10 nM), EX-527 (2 µM), or Vehicle (0.1% DMSO) for 30 minutes at room temperature.

  • Seeding: Carefully seed 100 µL of the treated cell suspension ( 3×104 cells) onto the solidified Matrigel in each well.

  • Incubation: Incubate the plate at 37°C with 5% CO 2​ for 18-24 hours. Expert Tip: Do not exceed 24 hours, as tubes will naturally begin to undergo apoptosis and regress.

  • Staining: Carefully aspirate the media. Wash once with warm PBS. Add 2 µg/mL Calcein-AM in PBS and incubate for 30 minutes at 37°C.

  • Imaging & Analysis: Image using a fluorescence microscope (Ex: 490 nm / Em: 515 nm). Quantify total tube length, number of nodes, and branching intervals using AngioQuant or ImageJ (Angiogenesis Analyzer plugin)[3][4].

Workflow Step1 1. Cell Culture (HUVEC/HMEC-1) Step2 2. Matrigel Coating (96-well) Step1->Step2 Step3 3. Cell Seeding & Drug Treatment Step2->Step3 Step4 4. Incubation (18-24h at 37°C) Step3->Step4 Step5 5. Calcein-AM Staining Step4->Step5 Step6 6. Image Analysis (AngioQuant) Step5->Step6

Fig 2: Step-by-step workflow for the in vitro endothelial tube formation assay.

Protocol B: Endothelial Senescence Assay (SA- β -gal Staining)

Rationale & Causality: To prove that the reduction in tube formation is driven by the MetAP2/SIRT1-mediated premature senescence pathway[1] rather than generic toxicity, we must assay for Senescence-Associated β -galactosidase (SA- β -gal) activity. Nitroxoline induces senescence in a biphasic manner; thus, capturing this phenotypic shift validates the specific MoA.

Step-by-Step Workflow:

  • Seeding: Seed HUVECs in a 6-well plate at a density of 1×105 cells/well in standard endothelial growth medium. Allow to adhere overnight.

  • Treatment: Treat cells with Nitroxoline (1.5 µM to 3.0 µM) or Vehicle (DMSO) for 72 hours. Expert Tip: Senescence takes time to manifest phenotypically; acute 24-hour treatments will yield false negatives.

  • Fixation: Aspirate media, wash twice with PBS, and fix cells using 4% paraformaldehyde for 5 minutes at room temperature. Wash thoroughly with PBS.

  • Staining: Add SA- β -gal staining solution (containing 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl 2​ ).

  • Incubation: Seal the plate with Parafilm to prevent evaporation and incubate at 37°C without CO 2​ for 12-16 hours. Note: CO 2​ alters the pH of the buffer, which must remain strictly at pH 6.0 to distinguish senescent cells from lysosomal background.

  • Quantification: Observe under a bright-field microscope. Senescent cells will appear enlarged, flattened, and stained perinuclear blue. Calculate the percentage of SA- β -gal positive cells relative to the total cell count.

References

  • Shim JS, Matsui Y, Bhat S, Nacev BA, Xu J, Bhang HC, Dhara S, Han KC, Chong CR, Pomper MG, So A, Liu JO. "Effect of nitroxoline on angiogenesis and growth of human bladder cancer." Journal of the National Cancer Institute. 2010;102(24):1855-1873.
  • Mirković B, Markelc B, Butinar M, Mitrović A, Sosič I, Gobec S, Vasiljeva O, Turk B, Čemažar M, Serša G, Kos J. "Nitroxoline impairs tumor progression in vitro and in vivo by regulating cathepsin B activity." Oncotarget. 2015;6(22):19027-19042.

Sources

Method

formulation of 4-Hydroxy-8-nitroquinoline for in vivo studies

Application Note: Formulation and In Vivo Delivery Protocols for 4-Hydroxy-8-nitroquinoline-3-carboxylic acid (DNA2 Inhibitor C5) Executive Summary & Rationale The compound 4-hydroxy-8-nitroquinoline-3-carboxylic acid (c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and In Vivo Delivery Protocols for 4-Hydroxy-8-nitroquinoline-3-carboxylic acid (DNA2 Inhibitor C5)

Executive Summary & Rationale

The compound 4-hydroxy-8-nitroquinoline-3-carboxylic acid (commonly designated as C5 ) is a first-in-class, highly specific small-molecule inhibitor of the DNA2 nuclease/helicase . In oncology and drug development, DNA2 is a critical target because cancer cells heavily rely on it to process stalled replication forks and counteract replication stress.

By competitively binding to the helicase domain of DNA2, the 4-hydroxy-8-nitroquinoline scaffold blocks substrate binding, effectively shutting down both nuclease and helicase activities . In vivo, formulating this compound correctly is paramount for achieving synthetic lethality —particularly when combined with PARP inhibitors (e.g., Niraparib) or chemotherapeutics like Camptothecin (CPT).

MOA RS Replication Stress (e.g., PARP Inhibitors) SF Stalled Replication Fork RS->SF Induces DNA2 DNA2 Nuclease/Helicase (Active End Resection) SF->DNA2 Recruits FC Fork Collapse & DNA Double-Strand Breaks SF->FC Unresolved Stress OR Fork Restart / Repair DNA2->OR Processes C5 4-Hydroxy-8-nitroquinoline Derivative (C5) C5->DNA2 Competitively Inhibits C5->FC Drives Accumulation CD Synthetic Lethality (Targeted Cell Death) FC->CD Apoptosis

Mechanism of Action: C5-mediated DNA2 inhibition driving synthetic lethality.

Physicochemical Profiling & Formulation Challenges

The core challenge in formulating 4-hydroxy-8-nitroquinoline derivatives for in vivo studies lies in their inherent hydrophobicity. The planar quinoline ring promotes strong π−π stacking, leading to a rigid crystal lattice and poor aqueous solubility.

Table 1: Physicochemical Properties & Formulation Impact

PropertyValueRationale / Impact on Formulation
Compound Identity 4-Hydroxy-8-nitroquinoline-3-carboxylic acidActive pharmaceutical ingredient; targets DNA2.
Molecular Weight 234.16 g/mol Small molecule size is highly favorable for rapid tissue penetration.
LogP (predicted) ~1.5 - 2.0Moderately lipophilic; necessitates the use of co-solvents and surfactants.
pKa (Carboxylic Acid) ~3.5 - 4.5Ionizable at physiological pH; susceptible to localized precipitation if pH drops.
Aqueous Solubility < 0.1 mg/mL (unformulated)High risk of in vivo precipitation without micellar encapsulation.

To overcome these barriers without causing vehicle-induced toxicity in murine models, a co-solvent micellar system is required.

Self-Validating Formulation Protocol

This protocol utilizes a 5% DMSO / 30% PEG-400 / 5% Tween 80 / 60% Saline vehicle system. Do not deviate from the order of addition, as the thermodynamic stability of the formulation depends on sequential solvation.

Table 2: Vehicle Composition & Causality

ReagentFinal Vol %Causality (Why is this used?)
DMSO 5%Disrupts the rigid crystal lattice of the quinoline core via strong polar aprotic interactions.
PEG-400 30%Acts as a transition co-solvent, hydrogen-bonding with the carboxylic acid to prevent shock precipitation.
Tween 80 5%Forms non-ionic micelles. The hydrophobic tails encapsulate the drug, preventing Ostwald ripening.
0.9% Saline 60%Provides isotonicity for the bulk phase, preventing osmotic shock and tissue necrosis upon injection.
Step-by-Step Methodology:
  • The Disruption Phase (Solubilization): Weigh the required mass of C5 powder (e.g., 2.0 mg for a 2 mg/mL stock) into a sterile glass vial. Add DMSO to achieve exactly 5% of your final target volume. Vortex vigorously for 2 minutes until no particulate matter is visible.

  • The Transition Phase (Co-Solvent Addition): Add PEG-400 to achieve 30% of the final volume. Vortex for 1 minute. The solution should remain a clear, pale-yellow liquid.

  • The Micellar Phase (Surfactant Stabilization): Add Tween 80 to achieve 5% of the final volume. Sonicate the vial in a water bath at room temperature for 5 minutes. Insight: Sonication ensures uniform micelle size distribution.

  • The Bulk Phase (Aqueous Dilution): Critical Step: Add 0.9% Saline dropwise while continuously vortexing the solution to reach the final 100% volume. Rapid addition will cause localized supersaturation and irreversible precipitation.

  • Self-Validation & Quality Control (QC):

    • Visual Test: Hold the vial against a dark background under a bright light. The solution must be completely transparent. Any turbidity indicates micelle failure.

    • Centrifugation Test: Aliquot 100 µL into a microcentrifuge tube and spin at 10,000 x g for 5 minutes. If a visible pellet forms, the formulation has failed and must be discarded.

In Vivo Experimental Workflow & Pharmacokinetics

For evaluating the efficacy of C5 in xenograft models, Intraperitoneal (IP) administration is prioritized over Intravenous (IV) bolus. IP injection provides a large peritoneal surface area for the gradual absorption of the micellar formulation, mitigating the risk of acute toxicity or drug precipitation in the bloodstream .

Workflow Prep Formulation Prep (DMSO/PEG400/Tween80) QC Self-Validation QC (Centrifugation/Visual) Prep->QC Validates Admin In Vivo Dosing (IP Administration) QC->Admin Cleared Vehicle Model Xenograft Model (MCF7 / HCT116) Model->Admin Implantation Synergy Combination Therapy (+ PARPi / CPT) Admin->Synergy Sensitizes Readout Efficacy Readout (Tumor Vol / Survival) Synergy->Readout Measures

In vivo experimental workflow for evaluating C5 efficacy in xenograft models.

Xenograft Efficacy Protocol:
  • Model Establishment: Subcutaneously implant 5×106 human cancer cells (e.g., MCF7 breast cancer or HCT116 colorectal cancer cells) into the right flank of immunodeficient mice (e.g., BALB/c nude). Causality: These specific cell lines exhibit high basal replication stress, rendering them highly dependent on DNA2 for survival.

  • Randomization (Self-Validation Step): Monitor tumor growth via digital calipers. Do not initiate dosing until tumors reach an average volume of 100−150 mm3 . Randomize mice into four cohorts (Vehicle, C5 alone, PARPi alone, C5 + PARPi) to ensure baseline tumor burdens are statistically indistinguishable.

  • Dosing Strategy: Administer the C5 formulation via IP injection at a dose of 10 to 20 mg/kg , once daily. If conducting a combination study, administer the PARP inhibitor (e.g., MK4827) 1 hour post-C5 administration to ensure DNA2 is fully inhibited prior to the induction of replication fork stalling.

  • Efficacy Readout: Measure tumor dimensions every 3 days. Calculate tumor volume using the standard ellipsoid formula: V=2length×width2​ . Monitor animal body weight simultaneously; a weight loss of >15% indicates unacceptable vehicle or drug toxicity.

References

  • Liu, W., et al. (2016). "A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy." EBioMedicine, 6, 73-86. Available at:[Link]

  • Zheng, L., et al. (2020). "Multiple roles of DNA2 nuclease/helicase in DNA metabolism, genome stability and human diseases." Nucleic Acids Research, 48(1), 64-82. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Hydroxy-8-nitroquinoline (4H8NQ) Antibacterial Optimization

Welcome to the Application Support Portal for 4-Hydroxy-8-nitroquinoline (4H8NQ) and its derivatives. As a Senior Application Scientist, I have structured this guide to help researchers and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal for 4-Hydroxy-8-nitroquinoline (4H8NQ) and its derivatives. As a Senior Application Scientist, I have structured this guide to help researchers and drug development professionals troubleshoot formulation, optimize assay concentrations, and validate the mechanistic causality of 4H8NQ in microbiological workflows.

Recent literature establishes that while 4H8NQ derivatives (such as 4-hydroxy-8-nitroquinoline-3-carboxylic acid) are potent inhibitors of DNA2 nucleases/helicases[1], specific structural analogs (like methyl 4-hydroxy-8-nitroquinoline-2-carboxylate) act as powerful zinc-binding inhibitors of New Delhi Metallo-β-lactamase-1 (NDM-1)[2]. This dual potential makes 4H8NQ a highly valuable, yet technically demanding, scaffold for resensitizing multidrug-resistant (MDR) bacteria to carbapenems.

Section 1: Assay Design & Concentration Optimization

FAQ 1: What is the optimal concentration range for initial MIC screening vs. synergy assays?

Causality & Insight: 4H8NQ derivatives often act as adjuvants (e.g., NDM-1 inhibitors) rather than standalone bactericides. Because they rescue the activity of primary antibiotics by preventing their hydrolysis, their standalone Minimum Inhibitory Concentration (MIC) is typically high (>64 μg/mL)[2].

  • For standalone MIC assays: Screen a broad range from 0.5 μg/mL to 128 μg/mL .

  • For Checkerboard Synergy Assays (with Carbapenems): Optimize the 4H8NQ concentration between 1 μM and 64 μM . This range is critical to accurately capture the Fractional Inhibitory Concentration (FIC) index shift without inducing off-target cytotoxicity.

FAQ 2: Why does 4H8NQ precipitate in my assay medium, and how do I resolve it?

Causality & Insight: Quinoline scaffolds are notoriously hydrophobic. The nitro and hydroxy groups on the quinoline ring engage in strong intermolecular hydrogen bonding and π−π stacking, which severely limits aqueous solubility. If the compound precipitates, the effective concentration drops, leading to false-negative efficacy.

  • Resolution: Prepare a highly concentrated master stock (e.g., 10 mg/mL or 50 mM) in 100% DMSO .

  • Critical Constraint: Ensure the final DMSO concentration in the bacterial well does not exceed 1% to 2% (v/v) . Higher DMSO concentrations disrupt the bacterial lipid bilayer, artificially lowering the MIC and invalidating the assay.

Data Summary: Recommended Assay Parameters
ParameterRecommended Value / RangeScientific Rationale
Primary Stock Solvent 100% DMSOOvercomes π−π stacking of the quinoline ring.
Max Final DMSO (Assay) 2% (v/v)Prevents solvent-induced membrane permeabilization.
Synergy Test Range 1 μM – 64 μMCaptures NDM-1 inhibition IC 50​ (typically 0.5 - 5 μM)[2].
Inoculum Density 5×105 CFU/mLStandardizes the target enzyme (e.g., NDM-1) to drug ratio.

Section 2: Experimental Protocols & Troubleshooting

To evaluate the efficacy of 4H8NQ as an antibiotic adjuvant, you must utilize a self-validating Checkerboard Synergy Assay . This protocol includes internal controls to ensure observed cell death is due to drug synergy, not solvent toxicity or optical artifacts.

Protocol: Self-Validating Checkerboard Synergy Assay
  • Stock Preparation: Prepare 4H8NQ in 100% DMSO and the primary antibiotic (e.g., Meropenem) in sterile water or appropriate buffer.

  • 2D Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of Meropenem along the x-axis (Columns 1-10) and 4H8NQ along the y-axis (Rows A-G).

    • Self-Validation Step: Leave Column 11 for 4H8NQ alone (Positive Control A), Row H for Meropenem alone (Positive Control B), and Column 12 for drug-free growth/sterility controls.

  • Bacterial Inoculation: Add Mueller-Hinton Broth (MHB) containing the bacterial suspension to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours.

  • Analysis (Resazurin Addition): Add 30 μL of 0.015% Resazurin dye to all wells. Incubate for an additional 1-2 hours. Blue indicates growth inhibition; pink indicates active bacterial respiration.

G Start Compound Preparation (4H8NQ in 100% DMSO) Dilution 2D Serial Dilution (Drug A vs Drug B) Start->Dilution Inoculation Bacterial Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 16-20 hrs) Inoculation->Incubation Analysis Resazurin Addition & FIC Index Calculation Incubation->Analysis

Fig 1: Step-by-step experimental workflow for the 4H8NQ Checkerboard Synergy Assay.

Troubleshooting Q&A

Q: I am seeing a "skip well" phenomenon (bacterial growth at higher drug concentrations but not at lower ones). What is happening? A: This is a classic optical artifact caused by compound precipitation. At higher concentrations, 4H8NQ micro-crystals scatter the spectrophotometer's light, mimicking the optical density (OD 600​ ) of bacterial growth.

  • Fix: This is exactly why Step 5 of the protocol mandates the use of Resazurin dye . Resazurin relies on metabolic reduction (colorimetric shift) rather than light scattering, entirely bypassing OD 600​ optical artifacts caused by quinoline precipitation.

Data Summary: FIC Index Interpretation

Calculate the FIC Index ( ΣFIC ) using the formula: (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone)

Σ FIC ValueInterpretationMechanistic Meaning
0.5Synergy 4H8NQ successfully inhibits the resistance mechanism (e.g., NDM-1).
0.5 < Σ FIC 1.0Additive Drugs act independently on different targets with combined effect.
1.0 < Σ FIC 4.0Indifferent No interaction between 4H8NQ and the primary antibiotic.
> 4.0Antagonism 4H8NQ interferes with the primary antibiotic's mechanism of action.

Section 3: Mechanistic Validation

FAQ 3: How do I prove the antibacterial synergy is due to NDM-1 inhibition and not direct DNA damage?

Causality & Insight: 4H8NQ and its derivatives exhibit a dual mechanistic profile. They can act as zinc-binding inhibitors of MBLs[2] and as inhibitors of DNA2/helicases, causing replication fork arrest[1][3]. To isolate the NDM-1 mechanism from DNA targeting, you must run an in vitro enzyme kinetics assay.

Validation Workflow:

  • Perform a Nitrocefin Hydrolysis Assay using purified NDM-1 enzyme. Nitrocefin is a chromogenic cephalosporin that changes from yellow to red upon hydrolysis by NDM-1.

  • Titrate 4H8NQ into the assay and calculate the IC 50​ .

  • Self-Validation: Run a parallel control using EDTA (a known zinc chelator). If 4H8NQ demonstrates an IC 50​ in the low micromolar range (e.g., 0.5 - 5 μM) without stripping the zinc from the enzyme (which can be verified via mass spectrometry), the primary synergy mechanism is confirmed as direct active-site MBL inhibition[2].

Mechanism A 4-Hydroxy-8-nitroquinoline (4H8NQ) B NDM-1 Metallo-β-lactamase Zinc Active Site Binding A->B Primary F DNA2 / Helicase Inhibition (Secondary) A->F Secondary C Prevention of Carbapenem Hydrolysis B->C D Bacterial Cell Wall Synthesis Inhibition C->D E Bacterial Cell Death D->E G Replication Fork Arrest F->G G->E

Fig 2: Dual mechanistic pathways of 4H8NQ targeting NDM-1 and DNA replication forks.

References

  • Source: ACS Publications (acs.org)
  • Source: CaltechAUTHORS (caltech.edu)
  • Title: DNA2 in Chromosome Stability and Cell Survival—Is It All about Replication Forks?

Sources

Optimization

4-Hydroxy-8-nitroquinoline (DNA2-IN-C5) Technical Support &amp; Troubleshooting Center

Welcome to the Application Science Support Center for 4-Hydroxy-8-nitroquinoline and its primary bioactive derivative, 4-hydroxy-8-nitroquinoline-3-carboxylic acid (commonly referred to as C5 ). This compound is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center for 4-Hydroxy-8-nitroquinoline and its primary bioactive derivative, 4-hydroxy-8-nitroquinoline-3-carboxylic acid (commonly referred to as C5 ). This compound is a highly selective inhibitor of the DNA2 nuclease/helicase, critical for studying DNA replication fork restart and homologous recombination repair[1].

Due to its unique heterocyclic structure, researchers frequently encounter stability and solubility issues during long-term storage. This guide provides causal troubleshooting, self-validating protocols, and structural insights to ensure the integrity of your experimental data.

Part 1: Troubleshooting & FAQs (Causality & Mechanisms)

Q1: My C5 stock solution lost its inhibitory activity against DNA2 after 3 months of storage at -20°C. What happened? Causality: The loss of activity is almost certainly due to moisture ingress and subsequent degradation. 4-Hydroxy-8-nitroquinoline is typically reconstituted in Dimethyl Sulfoxide (DMSO)[2]. DMSO is highly hygroscopic; every time a stock tube is opened, it absorbs atmospheric water. The presence of water in the DMSO stock facilitates the hydrolysis of the compound and accelerates the photoreduction of the nitro group at the C8 position. The nitro group is essential for the compound's interaction with the DNA-binding motif of the DNA2 enzyme[1]. Without it, the inhibitor cannot block DNA2's end-resection activity at stalled replication forks[3].

Q2: I see a yellow precipitate in my thawed aliquots. Can I just vortex, heat it, and use it? Causality: No. Do not use precipitated aliquots for quantitative assays. 4-Hydroxyquinoline derivatives undergo a well-documented keto-enol tautomerism , existing in an equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form[4]. Temperature fluctuations during repeated freeze-thaw cycles shift this equilibrium toward the less soluble keto (quinolinone) tautomer. Once this tautomer crystallizes out of the DMSO solution, it forms a highly stable lattice driven by intermolecular hydrogen bonding[5]. Heating the solution to 37°C might temporarily redissolve the precipitate, but it introduces thermal stress that can degrade the compound, leading to inconsistent IC50 values in your downstream assays.

Q3: Why must I protect the compound from light? Causality: Nitroaromatic compounds are notoriously sensitive to ultraviolet and ambient light. Photons can excite the nitro group, leading to radical formation and subsequent degradation (photoreduction) into hydroxylamines or amines. This structural alteration destroys the pharmacophore required for DNA2 inhibition[1].

Part 2: Experimental Workflows & Logical Relationships

The following diagram illustrates the logical workflow for handling 4-Hydroxy-8-nitroquinoline to prevent degradation and tautomeric shifts.

StorageWorkflow Solid Solid Powder (4-Hydroxy-8-nitroquinoline) Desiccator Store at -20°C in Desiccator (Stable >24 months) Solid->Desiccator Long-term solid DMSO Reconstitute in Anhydrous DMSO (10-50 mM Stock) Solid->DMSO Preparation Aliquot Aliquot into Amber Tubes (Argon Purged) DMSO->Aliquot Protect from light/water Store80 Store at -80°C (Stable for 6 months) Aliquot->Store80 Cryopreservation NoFreezeThaw Avoid Freeze-Thaw Cycles (Prevents Keto-Enol Shift) Store80->NoFreezeThaw Usage rule

Workflow for the reconstitution and long-term storage of 4-Hydroxy-8-nitroquinoline.

Mechanism of Action

When stored correctly, the active C5 compound functions by binding to the DNA2 nuclease/helicase, preventing the resection of stalled replication forks and sensitizing cancer cells to chemotherapeutics like Camptothecin (CPT)[1].

MOA Fork Stalled Replication Fork DNA2 DNA2 Nuclease/Helicase Fork->DNA2 Recruits Resection Inhibition of End Resection DNA2->Resection Prevents C5 4-Hydroxy-8-nitroquinoline (C5 Inhibitor) Binding Blockade of DNA Binding Motif C5->Binding Binds Binding->DNA2 Inhibits Sensitization Sensitization to Chemotherapy (CPT) Resection->Sensitization Leads to

Mechanism of DNA2 inhibition by 4-Hydroxy-8-nitroquinoline at stalled replication forks.

Part 3: Quantitative Storage Data

To ensure reproducibility, adhere to the stability metrics outlined below. Deviating from these conditions drastically reduces the half-life of the compound.

Table 1: Stability Metrics of 4-Hydroxy-8-nitroquinoline under Various Storage Conditions

Storage StateSolventTemperatureLight ExposureExpected StabilityPrimary Degradation Risk
Solid PowderNone-20°CProtected (Dark)> 24 MonthsMinimal (if desiccated)
Solution (Stock)Anhydrous DMSO-80°CProtected (Dark)6 MonthsKeto-enol crystallization[4]
Solution (Stock)Standard DMSO-20°CProtected (Dark)< 1 MonthHydrolysis via water ingress
Solution (Working)Aqueous Buffer4°CAmbient Light< 12 HoursPhotoreduction of nitro group
Solution (Working)Aqueous Buffer37°CAmbient Light< 4 HoursThermal & Photodegradation

Part 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, the preparation of the compound (Protocol 1) must be directly coupled with a functional validation assay (Protocol 2) to confirm that the storage conditions have not compromised the inhibitor's efficacy.

Protocol 1: Reconstitution and Aliquoting (Preventing Degradation)

Causality Focus: This protocol eliminates water and oxygen, the two primary catalysts for tautomeric shifting and degradation.

  • Equilibration: Remove the vial of solid 4-Hydroxy-8-nitroquinoline from the -20°C freezer and place it in a desiccator at room temperature for 30 minutes. Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the stock.

  • Reconstitution: In a biosafety cabinet, add Anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to the vial to create a 10 mM stock solution. Vortex continuously for 60 seconds until completely dissolved.

  • Purging: Prepare a set of amber microcentrifuge tubes. Gently blow Argon gas into each tube for 3 seconds to displace oxygen and ambient moisture.

  • Aliquoting: Immediately aliquot the stock solution (e.g., 10–20 µL per tube) into the purged amber tubes. This ensures single-use volumes, strictly avoiding freeze-thaw cycles[6].

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer.

Protocol 2: Functional Validation (DNA2 End Resection Assay)

Causality Focus: Validates the integrity of the C5 inhibitor by confirming its ability to block DNA2 nuclease activity.

  • Substrate Preparation: Synthesize a fluorescently labeled 5'-flap DNA substrate (e.g., a 30-nt 5'-flap labeled with Cy5 at the 3' end of the adjacent strand)[7].

  • Inhibitor Thawing: Thaw a single-use aliquot of the C5 inhibitor (from Protocol 1) at room temperature. Dilute immediately in DNA2 Assay Buffer (50 mM Tris-HCl pH 7.5, 2 mM ATP, 2 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA).

  • Enzyme Pre-incubation: Incubate recombinant human DNA2 (10 nM) with the diluted C5 inhibitor (titrated from 0.1 µM to 10 µM) for 15 minutes at 37°C. Why? This allows the inhibitor to occupy the DNA-binding motif before the substrate is introduced.

  • Reaction Initiation: Add the Cy5-labeled DNA substrate (50 nM) to the mixture. Incubate for 30 minutes at 37°C.

  • Quenching: Stop the reaction by adding an equal volume of 2X Stop Buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue). Heat to 95°C for 5 minutes to denature the DNA.

  • Analysis: Resolve the products on a 15% TBE-Urea polyacrylamide gel. Image the gel using a fluorescence scanner. A stable, active C5 compound will show a dose-dependent preservation of the intact 5'-flap substrate, whereas a degraded compound will result in complete cleavage by DNA2.

References

  • 4-Hydroxy-8-nitroquinoline-3-carboxylic acid | 35973-25-2 - Sigma-Aldrich. Sigma-Aldrich.
  • Anticancer agent 168|RUO - Benchchem. Benchchem.
  • DNA2 in Chromosome Stability and Cell Survival—Is It All about Replication Forks?
  • Multiple roles of DNA2 nuclease/helicase in DNA metabolism, genome stability and human diseases. Nucleic Acids Research, Oxford Academic.
  • A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy.
  • An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Deriv
  • Structural Assignment of the Enol-Keto Tautomers of One-Pot Synthesized 4-Hydroxyquinolines / 4-Quinolones.

Sources

Troubleshooting

Technical Support Center: 4-Hydroxy-8-nitroquinoline (DNA2 Inhibitor C5) Handling &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the handling, stability, and experimental troubleshooting of 4-Hydroxy-8-nitroquinoline and its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the handling, stability, and experimental troubleshooting of 4-Hydroxy-8-nitroquinoline and its primary experimental derivative, 4-Hydroxy-8-nitroquinoline-3-carboxylic acid (widely known as DNA2 Inhibitor C5)[1].

This compound is a potent, competitive inhibitor of the DNA2 nuclease/helicase, crucial for studying DNA replication stress, homologous recombination, and cancer cell sensitization to chemotherapeutics like camptothecin (CPT)[1][2]. However, its unique chemical structure—specifically the photosensitive 8-nitro group and the tautomeric 4-hydroxyquinoline core—makes it highly susceptible to environmental degradation.

Below, you will find a mechanistic breakdown of its stability, troubleshooting FAQs, and self-validating protocols designed to ensure absolute scientific integrity in your assays.

Part 1: Quantitative Stability & Storage Diagnostics

To prevent degradation, we must first understand the thermodynamic and environmental limits of the compound. The following table synthesizes the quantitative stability data for 4-Hydroxy-8-nitroquinoline derivatives based on established chemical handling standards[3][4][5].

Storage ConditionStateTemperatureLight ExposureEstimated Shelf-LifePrimary Degradation Risk
Lyophilized Powder Solid-20°C (Desiccated)Protected (Amber/Foil)Up to 3 YearsHydrolysis (if exposed to ambient humidity)
Lyophilized Powder Solid4°CProtected1 YearSlow oxidation of the hydroxy group
Stock Solution in 100% Anhydrous DMSO-80°CProtected6 to 12 MonthsPrecipitation, DMSO crystallization
Stock Solution in 100% Anhydrous DMSO-20°CProtected< 1 MonthMicro-precipitation, oxidative degradation
Working Solution Aqueous Buffer / Media37°CAmbient Lab Light< 4 HoursRapid photodegradation of the nitro group

Part 2: Mechanistic Troubleshooting & FAQs

As researchers, we must look beyond what went wrong and understand why it went wrong. Here are the most common issues encountered with 4-Hydroxy-8-nitroquinoline, explained through chemical causality.

Q1: My compound lost its inhibitory effect on DNA2 nuclease activity after a month in the -20°C freezer. What happened?

The Causality: You are likely observing a combination of photodegradation and solvent-induced oxidation . The 8-nitro group on the quinoline ring is highly sensitive to UV and visible light. When exposed to ambient lab light during repeated use, the nitro group undergoes photochemical reduction or radical formation, which permanently alters the pharmacophore required to bind the ATP/helicase domain of DNA2[1][6]. Furthermore, storing DMSO stock solutions at -20°C instead of -80°C allows for microscopic liquid phases to persist, accelerating nucleophilic attack on the quinoline core. The Fix: Always store DMSO stocks at -80°C in amber or foil-wrapped tubes. Never rely on a -20°C freezer for liquid stocks of nitro-aromatic compounds[3][4].

Q2: Why is my 4-Hydroxy-8-nitroquinoline stock precipitating when I add it to my cell culture medium?

The Causality: This is a classic solubility failure driven by the hygroscopic nature of DMSO and the compound's hydrophobicity. If your DMSO stock is opened frequently in a humid lab, it absorbs water. The introduction of water into the DMSO stock lowers the dielectric constant required to keep the hydrophobic quinoline core solvated. When this compromised stock is introduced into an aqueous culture medium, the compound undergoes rapid nucleation and precipitates out of solution. The Fix: Use only strictly anhydrous DMSO (≥99.9%) to prepare stocks. Keep the final concentration of DMSO in your cell culture medium below 0.5% to prevent both compound precipitation and baseline DMSO cytotoxicity[7].

Q3: I am getting highly variable IC50 results (ranging from 20 μM to >100 μM) across different in vitro assays. Why?

The Causality: This variability is often due to tautomerization and pH fluctuations . 4-Hydroxyquinoline exists in a tautomeric equilibrium with 4-quinolone. The equilibrium is highly dependent on the pH of your assay buffer. If your buffer pH drifts, the ratio of the active tautomer changes, directly impacting its ability to dock into the DNA2 binding pocket (Site 1)[1][7]. Additionally, repeated freeze-thaw cycles of the stock solution cause localized concentration gradients that force the compound out of solution, meaning you are pipetting a lower actual concentration than calculated. The Fix: Aliquot your stock solutions into single-use volumes immediately upon reconstitution. Discard any unused portion after thawing. Ensure your assay buffers are heavily buffered (e.g., 50 mM HEPES, pH 7.5) to lock the compound in its active tautomeric state[8].

Part 3: Mandatory Visualizations

Mechanism of Action: DNA2 Inhibition Pathway

The following diagram illustrates the causal relationship between 4-Hydroxy-8-nitroquinoline (C5) intervention and the resulting cellular phenotype. Understanding this pathway is critical for designing your positive and negative controls.

Pathway Stress Replication Stress (e.g., CPT / Hydroxyurea) Fork Stalled Replication Fork Stress->Fork Induces DNA2 DNA2 Nuclease/Helicase (Fork Processing & Resection) Fork->DNA2 Recruits for Repair Block Inhibition of End Resection & Fork Restart DNA2->Block Activity Blocked Inhibitor 4-Hydroxy-8-nitroquinoline (DNA2 Inhibitor C5) Inhibitor->DNA2 Binds ATP/Nuclease Domain Damage Accumulation of DNA Double-Strand Breaks Block->Damage Leads to Apoptosis Synthetic Lethality / Cancer Cell Apoptosis Damage->Apoptosis Triggers

Caption: Mechanistic pathway showing how 4-Hydroxy-8-nitroquinoline disrupts DNA2-mediated fork repair.

Validated Experimental Workflow for Degradation Prevention

To establish a self-validating system, follow this exact lifecycle for compound handling.

Workflow Powder 1. Lyophilized Powder Store at -20°C (Desiccated & Dark) Solvent 2. Reconstitute in Anhydrous DMSO (Vortex/Sonicate) Powder->Solvent Add Solvent Aliquot 3. Aliquot into Amber Microcentrifuge Tubes (Single-Use Volumes) Solvent->Aliquot Prevent Freeze-Thaw Storage 4. Cryopreservation Store at -80°C (Max 6-12 Months) Aliquot->Storage Flash Freeze Thaw 5. Single-Use Thaw Warm to RT in Dark (Discard Remainder) Storage->Thaw Assay Prep

Caption: Step-by-step workflow to prevent photodegradation and solvent-induced hydrolysis of the compound.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your results, utilize the following standardized protocol for preparing your compound. This protocol is designed to eliminate the variables of light, temperature, and moisture.

Protocol: Preparation of 10 mM Master Stock Solution

Note: Perform all steps under low-light conditions or using amber-colored labware.

Step 1: Equilibration Remove the lyophilized powder of 4-Hydroxy-8-nitroquinoline from the -20°C desiccator. Do not open the vial immediately. Allow the sealed vial to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, leading to rapid hydrolysis upon solvation.

Step 2: Reconstitution Calculate the required volume of Anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration (Molecular Weight: ~234.17 g/mol for the carboxylic acid derivative)[5]. Inject the DMSO directly into the vial.

Step 3: Solubilization Vortex the solution gently for 30 seconds. If particulates remain, sonicate the vial in a room-temperature water bath for 1-2 minutes until the solution is completely clear and yellow. Causality: Incomplete solubilization creates micro-seeds that trigger massive precipitation when later introduced to aqueous media.

Step 4: Single-Use Aliquoting Immediately dispense the 10 mM stock into sterile, amber-colored microcentrifuge tubes in volumes appropriate for a single day's experiment (e.g., 10 μL to 50 μL aliquots)[7].

Step 5: Cryopreservation Flash-freeze the aliquots in liquid nitrogen (optional but recommended) and transfer them to a dedicated -80°C freezer box[4].

Step 6: Assay Application (Thawing) When ready for an experiment, thaw a single aliquot at room temperature in the dark. Dilute the stock directly into your pre-warmed complete cell culture medium or assay buffer. Self-Validation Check: Visually inspect the final aqueous solution under a microscope; if you observe cloudiness or micro-crystals, the DMSO stock has degraded or absorbed water, and the aliquot must be discarded.

References

  • ResearchGate / EBioMedicine. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy. Retrieved from [Link]

  • MDPI. DNA2—An Important Player in DNA Damage Response or Just Another DNA Maintenance Protein? Retrieved from[Link]

  • ACS Publications. Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates. Retrieved from [Link]

  • Clinisciences. NB-64-06429-10mg | DNA2 inhibitor C5 [35973-25-2]. Retrieved from[Link]

  • National Institutes of Health (PMC). A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Managing 4-Hydroxy-8-Nitroquinoline Cytotoxicity in Non-Cancerous Cells

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in managing the in vitro cytotoxicity of 4-Hydroxy-8-nitroqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in managing the in vitro cytotoxicity of 4-Hydroxy-8-nitroquinoline (4-H-8-NQ) and its derivatives (such as the DNA2 inhibitor C5, 4-hydroxy-8-nitroquinoline-3-carboxylic acid).

While these compounds are highly effective at sensitizing cancer cells to chemotherapy by inhibiting the DNA2 nuclease/helicase[1], they can exhibit off-target cytotoxicity in healthy cells. This guide synthesizes mechanistic causality with field-proven, self-validating protocols to ensure the integrity of your experimental data.

Mechanistic Causality: Why Does 4-H-8-NQ Affect Healthy Cells?

To successfully mitigate cytotoxicity in non-cancerous models, you must account for the dual pathways through which 8-nitroquinoline derivatives operate:

  • On-Target DNA2 Inhibition: 4-H-8-NQ derivatives selectively bind to the helicase domain of DNA2, preventing DNA end resection and the restart of stalled replication forks[1]. Cancer cells typically upregulate DNA2 to survive high replication stress, creating a therapeutic window. However, non-cancerous cells still rely on DNA2 during the S-phase; excessive doses lead to unresolved double-strand breaks (DSBs) and p53-mediated apoptosis[2].

  • Off-Target Copper Chelation & Oxidative Stress: The 8-hydroxyquinoline scaffold is a potent metal chelator. In standard culture media, it complexes with trace copper (Cu2+), triggering a Fenton-like reaction that generates high levels of intracellular reactive oxygen species (ROS)[3]. This oxidative stress leads to proteasome inhibition and paraptosis—a caspase-independent form of cell death[4].

Pathway NQ 4-Hydroxy-8-nitroquinoline (4-H-8-NQ) DNA2 DNA2 Nuclease/Helicase Inhibition NQ->DNA2 Target Binding Metal Cu2+ Chelation (Serum-derived) NQ->Metal Off-Target Effect Fork Stalled Replication Forks & DNA Double-Strand Breaks DNA2->Fork S-Phase Arrest ROS Intracellular ROS Accumulation & ER Stress Metal->ROS Fenton-like Reaction Apop Apoptosis (Caspase-Dependent) Fork->Apop p53 Activation Parap Paraptosis (Caspase-Independent) ROS->Parap Proteasome Inhibition

Dual cytotoxicity mechanisms of 4-H-8-NQ: DNA2 inhibition and copper-dependent ROS generation.

Troubleshooting Guide

Issue 1: High baseline mortality in non-cancerous control cells (e.g., HUVEC, fibroblasts).

  • Symptom: Rapid cell death characterized by severe cytoplasmic vacuolization rather than classic apoptotic blebbing.

  • Causality: High serum concentrations (e.g., 10-20% FBS) introduce excess Cu2+. The 4-H-8-NQ compound complexes with this copper, acting as a ROS generator and driving paraptosis[4].

  • Solution: Switch to defined, low-copper media or supplement the media with a ROS scavenger (e.g., 5 mM N-acetylcysteine) to isolate the DNA2-inhibitory effect from metal-induced toxicity.

Issue 2: Inconsistent IC50 values across biological replicates.

  • Symptom: The IC50 fluctuates wildly between assays on the exact same non-cancerous cell line.

  • Causality: DNA2 is primarily active during DNA replication (S-phase)[5]. Asynchronous cell populations will exhibit varying susceptibility based on the percentage of cells actively replicating at the time of drug administration.

  • Solution: Synchronize cells via serum starvation (0.1% FBS for 24 hours) prior to treatment to establish a uniform, reproducible baseline.

Frequently Asked Questions (FAQs)

Q: How do I definitively differentiate between DNA2-inhibition-induced cell death and ROS-induced cell death in my wild-type cells? A: Perform a parallel viability assay using a pan-caspase inhibitor (e.g., Z-VAD-FMK). DNA2 inhibition typically leads to classic, caspase-dependent apoptosis due to unresolved DSBs[1]. In contrast, ROS-induced death from the metal-chelation property proceeds via paraptosis, which is caspase-independent and will not be rescued by Z-VAD-FMK[4].

Q: What is the optimal therapeutic window for 4-H-8-NQ derivatives to spare non-cancerous cells? A: Because cancer cells upregulate DNA2 to manage replication stress, they are hypersensitive. In non-cancerous cells, IC50 values are typically much higher (e.g., >40-80 μM), whereas in cancer cells (e.g., MCF-7), the IC50 is significantly lower[1]. Keep working concentrations below 5-10 μM for sensitization assays to avoid basal toxicity in healthy cells.

Quantitative Data: Cytotoxicity & ROS Induction Profiles

Compound VariantCell Line TypePrimary TargetIC50 Range (μM)Primary Cell Death MechanismCaspase Dependence
4-H-8-NQ (C5)Cancerous (e.g., MCF-7)DNA2< 5.0ApoptosisYes
4-H-8-NQ (C5)Non-Cancerous (e.g., MES)DNA2 / ROS> 40.0Mixed (Apoptosis/Paraptosis)Partial
8-Hydroxyquinoline + Cu2+Non-Cancerous (HUVEC)ROS / Proteasome~ 25.2ParaptosisNo

Data synthesized from comparative viability assays mapping DNA2 inhibition and copper-dependent toxicity[1],[4].

Self-Validating Experimental Protocol

To establish trustworthiness in your results, your protocol must internally validate whether cell death is due to on-target DNA2 inhibition or off-target ROS generation.

Workflow S1 Step 1: Cell Seeding & Synchronization S2 Step 2: Media Conditioning (+/- Cu2+ & NAC) S1->S2 S3 Step 3: 4-H-8-NQ Administration S2->S3 S4 Step 4: Multiplex Readout (Viability & γH2AX) S3->S4

Step-by-step experimental workflow for isolating DNA2-specific cytotoxicity in non-cancerous cells.

Workflow: Isolating DNA2-Specific Cytotoxicity from ROS Off-Target Effects

Step 1: Cell Seeding & Synchronization

  • Seed non-cancerous cells (e.g., MCF-10A or HUVEC) at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C.

  • Replace standard media with low-serum media (0.1% FBS) for 24 hours to synchronize cells in the G0/G1 phase, minimizing S-phase variability.

Step 2: Media Conditioning Divide the experimental plate into two main cohorts to control for metal-induced ROS:

  • Cohort A (Standard): Standard growth media (contains trace Cu2+ from serum).

  • Cohort B (ROS-Scavenged): Growth media supplemented with 5 mM N-acetylcysteine (NAC).

Step 3: Compound Administration

  • Treat cells with a concentration gradient of 4-H-8-NQ (0.1 μM to 100 μM).

  • Include a vehicle control (0.2% DMSO).

  • Incubate for 48 hours[4].

Step 4: Multiplex Readout

  • Viability Assessment: Assess cell survival using a Resazurin reduction assay. Self-Validation Check: If Cohort B shows significantly higher viability than Cohort A, the toxicity is primarily ROS-mediated rather than DNA2-mediated.

  • DNA Damage Verification: Fix a parallel plate and perform immunofluorescence for γH2AX. True DNA2 inhibition will show distinct nuclear γH2AX foci (indicative of DSBs)[2], validating the on-target mechanism.

References

  • Liu, W., et al. "A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy." EBioMedicine (via PubMed Central), 2016. URL: [Link]

  • Jiang, H., et al. "Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline)." Cancer Letters (via PubMed Central), 2011. URL: [Link]

  • Valmiki, S., et al. "4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development." Frontiers in Immunology (via PubMed Central), 2023. URL: [Link]

  • Oliveri, V., et al. "Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation." ACS Chemical Biology, 2012. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antimicrobial Spectrum of Nitroxoline and Traditional Antibiotics

Authored for Researchers, Scientists, and Drug Development Professionals In an era marked by the escalating threat of antimicrobial resistance (AMR), the scientific community is increasingly looking towards repurposing e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In an era marked by the escalating threat of antimicrobial resistance (AMR), the scientific community is increasingly looking towards repurposing established drugs with unique mechanisms of action. Nitroxoline, a synthetic 8-hydroxyquinoline derivative with a long history as a urinary antiseptic, is experiencing a resurgence of interest.[1] This guide provides an in-depth comparison of the antimicrobial spectrum of Nitroxoline against that of traditional antibiotics, supported by experimental data and standardized protocols, to inform future research and development.

The Unique Mechanism of Action of Nitroxoline

Unlike traditional antibiotic classes that target specific cellular structures or metabolic pathways (e.g., cell wall synthesis for β-lactams, protein synthesis for macrolides), Nitroxoline's primary mechanism is fundamentally different.[2][3] It functions as a potent chelator of divalent metal cations, such as magnesium (Mg²⁺), manganese (Mn²⁺), iron (Fe²⁺), and zinc (Zn²⁺).[1][4] These ions are critical cofactors for a multitude of bacterial enzymes essential for survival, including those involved in DNA replication, energy metabolism, and cell wall integrity.[1][5]

By sequestering these essential metal ions, Nitroxoline effectively starves bacteria of the components needed for fundamental processes.[5] This multi-target mechanism is thought to contribute to its broad-spectrum activity and a lower propensity for the development of stable resistance.[6] Specifically, its action involves:

  • Inhibition of Metal-Dependent Enzymes: Key enzymes like DNA and RNA polymerases are inhibited, halting replication and transcription.[1]

  • Disruption of the Outer Membrane: In Gram-negative bacteria, Nitroxoline can disrupt the outer membrane by chelating cations that stabilize lipopolysaccharide (LPS) structures.[5]

  • Inhibition of Metallo-β-lactamases (MBLs): By chelating the zinc ions necessary for the function of MBLs, such as NDM-1, Nitroxoline can inhibit enzymes that confer resistance to carbapenem antibiotics.[5][7]

Caption: Mechanism of Action of Nitroxoline via Metal Ion Chelation.

Comparative Antimicrobial Spectrum

Nitroxoline exhibits a broad spectrum of activity, encompassing Gram-positive and Gram-negative bacteria, as well as some fungi.[1] Its efficacy is particularly notable against pathogens prevalent in urinary tract infections (UTIs), but recent studies have expanded its known spectrum to include a variety of multidrug-resistant (MDR) organisms.[6][7]

Gram-Positive Bacteria: Nitroxoline is active against clinically significant Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[1]

Gram-Negative Bacteria: The drug shows potent activity against a wide range of Gram-negative bacteria. While it is highly effective against common uropathogens like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, it also demonstrates significant activity against difficult-to-treat pathogens like Acinetobacter baumannii.[7][8][9] However, its activity against Pseudomonas aeruginosa is comparatively lower.[8][9]

Antifungal Activity: Nitroxoline has also demonstrated activity against fungal pathogens, including various Candida species.[7]

A Standout Feature: Anti-Biofilm Activity Perhaps one of the most significant advantages of Nitroxoline over many traditional antibiotics is its potent activity against bacterial biofilms.[10] Biofilms are structured communities of bacteria encased in a self-produced matrix, which renders them highly tolerant to conventional antibiotic therapies.[11] Nitroxoline disrupts and eradicates biofilms by chelating the metal ions that are essential for maintaining the structural integrity of the biofilm matrix.[4][10] This activity has been demonstrated against biofilms of major pathogens, including MRSA and A. baumannii.[10][12]

Comparative In Vitro Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro.[13] The table below summarizes the comparative MIC₅₀/MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for Nitroxoline and several traditional antibiotics against key pathogens.

PathogenNitroxoline (mg/L)Ciprofloxacin (mg/L)Vancomycin (mg/L)Fluconazole (mg/L)
Escherichia coli4 / 8[9]>32 / >32N/AN/A
Klebsiella pneumoniae8 / 32[9]>32 / >32N/AN/A
Acinetobacter baumannii2 / 2[9]>32 / >32N/AN/A
Staphylococcus aureus (MRSA)1 - 4>4 / >41 / 2N/A
Enterococcus faecalis8 / 8[9]>32 / >322 / 4N/A
Candida albicans1 - 8N/AN/A0.25 / 1

Note: Data is compiled from multiple sources for illustrative purposes. N/A indicates the drug is not typically active or used for this class of organism. Ciprofloxacin and Vancomycin data are representative values for resistant strains often encountered clinically.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

To ensure the reproducibility and validity of antimicrobial susceptibility data, standardized protocols are essential. The broth microdilution method is a gold standard for determining MIC values.[14]

Causality Behind Experimental Choices:

  • Medium: Mueller-Hinton Broth (MHB) is the standard medium because it has good batch-to-batch reproducibility, supports the growth of most common pathogens, and has low levels of inhibitors to common antibiotics.[13]

  • Inoculum Standardization: The bacterial concentration is standardized to approximately 5 x 10⁵ CFU/mL. A lower density might overestimate susceptibility, while a higher density can lead to falsely high MICs due to the inoculum effect.[13] This is typically achieved by adjusting the turbidity to a 0.5 McFarland standard.[13]

  • Incubation: A standard incubation of 16-20 hours at 35°C provides sufficient time for bacterial growth without allowing for significant degradation of the antimicrobial agent.[15]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock: Prepare a concentrated stock solution of Nitroxoline in a suitable solvent (e.g., DMSO). Subsequent dilutions will be made in cation-adjusted Mueller-Hinton Broth (MHB).

  • Preparation of Inoculum: From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism. Suspend them in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[15] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup:

    • Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the Nitroxoline working solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating across the plate to create a concentration gradient. Discard the final 50 µL from the last dilution column.[15]

  • Inoculation: Inoculate each well with 50 µL of the standardized bacterial inoculum. This brings the total volume in each well to 100 µL.

  • Controls:

    • Growth Control: A well containing MHB and the bacterial inoculum, but no drug.

    • Sterility Control: A well containing only sterile MHB to check for contamination.

  • Incubation: Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[15]

  • Reading Results: The MIC is the lowest concentration of Nitroxoline at which there is no visible growth (turbidity) as observed by the naked eye.[14]

Caption: Workflow for Broth Microdilution MIC Testing.

Discussion and Future Perspectives

The data clearly positions Nitroxoline as a potent broad-spectrum antimicrobial agent.[7] Its unique mechanism of action, centered on metal ion chelation, differentiates it from nearly all traditional antibiotic classes.[7] This distinction is not merely academic; it suggests a lower likelihood of cross-resistance with other drugs.

The most compelling advantage of Nitroxoline is its demonstrated efficacy against biofilms, a notorious challenge in clinical practice that leads to persistent and recurrent infections.[1][5] While traditional antibiotics like vancomycin may struggle to penetrate the biofilm matrix, Nitroxoline's ability to disrupt this structure offers a significant therapeutic advantage.[11][12]

However, the historical use of Nitroxoline has been largely confined to uncomplicated UTIs, partly due to its pharmacokinetic profile, which results in high urinary concentrations.[5][16] Future research should focus on exploring its systemic potential through formulation advancements or the development of derivatives.[5] Its activity against MDR pathogens like A. baumannii and MRSA warrants further investigation in more complex infection models.

References

  • Nitroxoline: treatment and prevention of urinary tract infections from the urologist's perspective - PMC.
  • NITROXOLINE AS AN EMERGING ANTIMICROBIAL AGENT AGAINST DRUG- RESISTANT PATHOGENS - IJNRD.
  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production - MDPI.
  • Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - Taylor & Francis.
  • Review of the pharmacokinetic properties of nitrofurantoin and nitroxoline - Oxford Academic.
  • Nitroxoline - Wikipedia.
  • Antibiotics: Conventional Therapy and Natural Compounds with Antibacterial Activity—A Pharmaco-Toxicological Screening - PMC.
  • Nitroxoline: a broad-spectrum biofilm-eradicating agent against pathogenic bacteria - PubMed.
  • Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria - PMC.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC.
  • In vitro antimicrobial activity of nitroxoline against uropathogens isolated from China - Oxford Academic.
  • Transcript Profiling of Nitroxoline-Treated Biofilms Shows Rapid Up-regulation of Iron Acquisition Gene Clusters - ACS Publications.
  • Transcript Profiling of Nitroxoline-Treated Biofilms Shows Rapid Up-regulation of Iron Acquisition Gene Clusters - PMC.
  • CLASSIFICATION OF ANTIBIOTICS BASED ON SPECTRUM AND MECHANISM OF ACTION - Microbiology Class.
  • Determination of Minimum Inhibitory Concentrations Jennifer M Andrews Department of Microbiology, City Hospital NHS Trust, Birmi.
  • Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204" - Benchchem.

Sources

Comparative

A Researcher's Guide to the Biological Validation of 4-Hydroxy-8-nitroquinoline as a Metal Chelator

For researchers, scientists, and drug development professionals, the precise modulation of metal ion homeostasis in biological systems represents a critical avenue for therapeutic intervention. The dysregulation of metal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise modulation of metal ion homeostasis in biological systems represents a critical avenue for therapeutic intervention. The dysregulation of metal ions, such as zinc, copper, and iron, is implicated in a host of pathologies, from neurodegenerative diseases to cancer. Consequently, the identification and validation of effective metal chelators are of paramount importance. This guide provides an in-depth, technical comparison of 4-Hydroxy-8-nitroquinoline as a potential metal chelator, benchmarking its performance against established alternatives and offering detailed experimental protocols for its validation in a biological context.

The Rationale for Metal Chelation in Biological Systems

Metal ions are indispensable for a vast array of physiological processes, acting as cofactors for enzymes, stabilizing protein structures, and participating in signal transduction. However, their dyshomeostasis can lead to oxidative stress, protein aggregation, and aberrant signaling, contributing to disease progression. Metal chelation therapy aims to restore this balance by employing ligands that can bind to and facilitate the removal of excess metal ions or modulate their distribution within the cellular environment.

8-Hydroxyquinoline (8HQ) and its derivatives have long been recognized for their potent metal-chelating properties.[1][2] The strategic placement of the hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring creates a bidentate chelation site, enabling the formation of stable complexes with various divalent and trivalent metal ions.[3] The focus of this guide, 4-Hydroxy-8-nitroquinoline, is a derivative of this versatile scaffold, with the nitro group potentially influencing its electronic properties, metal binding affinity, and biological activity.

Comparative Analysis of 4-Hydroxy-8-nitroquinoline and Alternative Chelators

A thorough evaluation of any new chelating agent necessitates a direct comparison with existing compounds. Here, we compare the projected properties of 4-Hydroxy-8-nitroquinoline with two well-characterized 8-hydroxyquinoline derivatives: Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and Nitroxoline (8-hydroxy-5-nitroquinoline).

Property4-Hydroxy-8-nitroquinolineClioquinolNitroxoline
Structure 8-hydroxyquinoline with a nitro group at the 4-position8-hydroxyquinoline with chloro and iodo substitutions8-hydroxyquinoline with a nitro group at the 5-position
Known Biological Activity Limited specific data availableAnticancer, antineurodegenerative[2]Anticancer, antibacterial[1]
Reported IC50 Values Data not readily availableVaries by cell line (e.g., low µM range)Generally more potent than Clioquinol, with IC50 values in the sub-micromolar to low micromolar range against various cancer cell lines.[4]
Metal Ion Selectivity Expected to chelate Zn²⁺, Cu²⁺, Fe²⁺/³⁺Preferentially chelates Zn²⁺ and Cu²⁺[2]Chelates various metal ions; activity can be enhanced by copper.
Cell Permeability Expected to be cell-permeable due to the lipophilic quinoline coreKnown to cross the blood-brain barrier[5]Cell-permeable
Mechanism of Action Presumed to involve metal chelation and subsequent modulation of metal-dependent pathwaysActs as a metal ionophore, disrupting metal homeostasis and inhibiting enzymes like the proteasome.[2]Induces apoptosis, potentially through the generation of reactive oxygen species (ROS) and inhibition of metalloenzymes.

Note: Direct experimental data for 4-Hydroxy-8-nitroquinoline is limited. The properties listed are projections based on the known characteristics of the 8-hydroxyquinoline scaffold and related derivatives. Comprehensive experimental validation is essential.

Experimental Validation of 4-Hydroxy-8-nitroquinoline: A Step-by-Step Guide

The following protocols provide a framework for the systematic validation of 4-Hydroxy-8-nitroquinoline as a metal chelator in a biological research setting. The causality behind each experimental choice is explained to provide a deeper understanding of the validation process.

Determination of Metal Binding Affinity and Selectivity

Rationale: The foundational characteristic of a chelator is its ability to bind metal ions. Understanding the binding affinity (how strongly it binds) and selectivity (which metals it preferentially binds) is crucial for predicting its biological effects and potential off-target interactions.

Methodology: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, allowing for the determination of the binding constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol:

  • Preparation:

    • Dissolve 4-Hydroxy-8-nitroquinoline in a suitable buffer (e.g., HEPES or TRIS) to a final concentration of 100 µM.

    • Prepare solutions of the metal salts of interest (e.g., ZnCl₂, CuSO₄, FeCl₃) in the same buffer at a concentration of 1-2 mM.

    • Degas all solutions thoroughly to prevent the formation of air bubbles during the experiment.

  • ITC Experiment:

    • Load the 4-Hydroxy-8-nitroquinoline solution into the sample cell of the ITC instrument.

    • Load the metal salt solution into the injection syringe.

    • Perform a series of injections of the metal solution into the sample cell while monitoring the heat changes.

    • A control experiment, injecting the metal solution into the buffer alone, should be performed to account for the heat of dilution.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Visualization of the Chelation Mechanism:

Chelation_Mechanism Chelator 4-Hydroxy-8-nitroquinoline Complex [Metal(4-H-8-NQ)]²⁺ Complex Chelator->Complex Binds to Metal Metal Ion (e.g., Zn²⁺) Metal->Complex Is bound by PAMPA_Workflow cluster_0 Donor Plate cluster_1 Acceptor Plate Donor_Well Well with 4-H-8-NQ Membrane Artificial Lipid Membrane Donor_Well->Membrane Compound application Acceptor_Well Buffer-filled Well Membrane->Acceptor_Well Passive Diffusion Analysis LC-MS/MS or UV-Vis Acceptor_Well->Analysis Concentration Measurement

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.

Evaluation of Cytotoxicity

Rationale: A crucial aspect of validating any potential therapeutic agent is determining its toxicity to cells. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Protocol:

  • Cell Culture:

    • Seed cells of interest (e.g., a relevant cancer cell line or neuronal cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 4-Hydroxy-8-nitroquinoline for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50) value.

Impact on Intracellular Metal-Dependent Signaling Pathways

Rationale: The biological effects of a metal chelator are often mediated through its influence on metal-dependent signaling pathways. For instance, zinc and copper are known to modulate the activity of kinases and transcription factors involved in cell survival, proliferation, and inflammation, such as the MAPK and NF-κB pathways. [6][7] Methodology: Western Blotting for Key Signaling Proteins

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with 4-Hydroxy-8-nitroquinoline at a sub-toxic concentration (e.g., below the IC50 value) for various time points.

    • Lyse the cells to extract total protein.

  • Protein Quantification and Electrophoresis:

    • Quantify the protein concentration in each lysate.

    • Separate the proteins by size using SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for key signaling proteins and their phosphorylated (activated) forms (e.g., anti-p-ERK, anti-ERK, anti-p-IκBα, anti-IκBα).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Visualization of a Potential Signaling Pathway Modulation:

Signaling_Pathway cluster_0 Cellular Environment cluster_1 Signaling Cascade Chelator 4-H-8-NQ Metal Intracellular Zn²⁺ Chelator->Metal Chelates MAPKKK MAPKKK Metal->MAPKKK Modulates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Transcription_Factor Transcription Factor MAPK->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical modulation of the MAPK signaling pathway by 4-Hydroxy-8-nitroquinoline through zinc chelation.

Conclusion and Future Directions

The validation of 4-Hydroxy-8-nitroquinoline as a metal chelator for biological applications requires a rigorous, multi-faceted experimental approach. The protocols outlined in this guide provide a comprehensive framework for characterizing its fundamental properties and biological effects. While the 8-hydroxyquinoline scaffold holds significant therapeutic promise, the specific substitution pattern of 4-Hydroxy-8-nitroquinoline necessitates dedicated investigation to elucidate its unique potential.

Future research should focus on obtaining precise quantitative data for 4-Hydroxy-8-nitroquinoline, including its metal stability constants and cell permeability coefficients. Direct comparative studies against established chelators under standardized conditions are also crucial for an objective assessment of its efficacy and safety profile. Furthermore, a deeper understanding of its impact on specific metalloenzymes and signaling pathways will be instrumental in identifying its most promising therapeutic applications. By following a systematic and data-driven validation process, the scientific community can effectively evaluate the potential of 4-Hydroxy-8-nitroquinoline as a valuable tool in the ongoing quest to modulate metal homeostasis for the treatment of human diseases.

References

  • Cohen, S. M. (2022). Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. Inorganic Chemistry, 61(19), 7631–7641. [Link]

  • Seo, H., Jackl, M. K., Kalaj, M., & Cohen, S. M. (2022). Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. Inorganic chemistry, 61(19), 7631–7641. [Link]

  • Cohen, S. M. (2022). Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. Inorganic Chemistry. [Link]

  • Seo, H., Jackl, M. K., Kalaj, M., & Cohen, S. M. (2022). Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. Inorganic chemistry, 61(19), 7631–7641. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178. [Link]

  • Gáspár, A., Orbán, G., Szebesczyk, A., Gyurcsik, B., Enyedy, É. A., & Szakács, G. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. Cancers, 13(2), 173. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. [Link]

  • ResearchGate. (n.d.). IC 50 values of the cancer cell lines used in this study and the Phoenix control cell line following. ResearchGate. [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Technology Networks. [Link]

  • Wielińska, J., & Szymański, P. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2533. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Enyedy, É. A., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 28(1), 263. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Sambuy, Y., De Angelis, I., Ranaldi, G., Scarino, M. L., & Zucco, F. (2010). CACO-2 CELL LINES IN DRUG DISCOVERY - AN UPDATED PERSPECTIVE. Journal of Basic and Clinical Pharmacy, 1(2), 71–79. [Link]

  • ResearchGate. (n.d.). IC 50 values of compounds investigated in the four tumor cell lines, wild type or CDDP-resistant counterpart. ResearchGate. [Link]

  • Liu, R., et al. (2015). Highly Predictive and Interpretable Models for PAMPA Permeability. Molecular pharmaceutics, 12(6), 1954–1966. [Link]

  • Ribeiro, N., et al. (2022). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 236, 111976. [Link]

  • Norouzy, A., Azizi, Z., & Nau, W. M. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 596131. [Link]

  • Correia, I., et al. (2025). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. Molecules, 30(9), 1988. [Link]

  • ResearchGate. (n.d.). Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. ResearchGate. [Link]

  • Wang, Y., et al. (2025). Disruption of NF-κB-Mediated Copper Homeostasis Sensitizes Breast Cancer to Cuproptosis. Advanced science (Weinheim, Baden-Wurttemberg, Germany), e2405391. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-15. [Link]

  • Gáspár, A., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules (Basel, Switzerland), 28(1), 263. [Link]

  • Unknown. (n.d.). STABILITY CONSTANTS AND THEIR MEASUREMENT. Unknown. [Link]

  • Irving, H., & Rossotti, H. S. (n.d.). The Stabilities of Some Metal Complexes of 8-Hydroxyquinoline and Related Substances. ElectronicsAndBooks. [Link]

  • Chen, B., Yu, P., & Chan, W. N. (2023). Cellular zinc metabolism and zinc signaling: from biological functions to diseases and therapeutic targets. Signal transduction and targeted therapy, 8(1), 349. [Link]

  • ResearchGate. (n.d.). Zinc wave requires both calcium and MAPK activation. ResearchGate. [Link]

  • PubChem. (n.d.). 4-hydroxy-8-nitroquinoline-3-carboxylic acid. PubChem. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157-1178. [Link]

  • Li, H., et al. (2018). A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix. Acta biomaterialia, 74, 241–252. [Link]

  • Abdullah, N. A., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules (Basel, Switzerland), 26(1), 221. [Link]

  • Gavan, A., et al. (2023). Polyols Permeability on Caco-2 Cells and Their Effects on Transport of Low-Permeability Drugs. Pharmaceutics, 15(2), 585. [Link]

  • Ghattas, M. A., et al. (2023). Synthesis, structural characterization, and antimicrobial activity of Zn(cloxyquin)2: towards harnessing zinc intoxication and immune response restoration to combat Staphylococcus aureus and Mycobacterium tuberculosis. Dalton transactions (Cambridge, England : 2003), 52(27), 9495–9507. [Link]

  • ResearchGate. (n.d.). Aromatic properties of 8-hydroxyquinoline and its metal complexes. ResearchGate. [Link]

  • Gouveia, L. F., et al. (2024). Re-Use of Caco-2 Monolayers for a Higher Throughput Assessment of Drug Permeability – Methodology and Validation for Passive Permeation. Preprints.org. [Link]

Sources

Validation

Cross-Validation of HPLC-UV and LC-MS/MS for the Quantification of 4-Hydroxy-8-nitroquinoline

The Analytical Challenge: Bridging Discovery and QA/QC In the pipeline of oncology drug development, quinoline derivatives—specifically 4-Hydroxy-8-nitroquinoline and its functionalized analogs (e.g., 4-hydroxy-8-nitroqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Bridging Discovery and QA/QC

In the pipeline of oncology drug development, quinoline derivatives—specifically 4-Hydroxy-8-nitroquinoline and its functionalized analogs (e.g., 4-hydroxy-8-nitroquinoline-3-carboxylic acid, a known DNA2 inhibitor)—present unique analytical challenges. During early-stage pharmacokinetic (PK) profiling, researchers require the extreme sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to detect trace physiological concentrations[1]. However, as the compound progresses into late-stage formulation testing, toxicology, and routine Quality Control (QC), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) becomes the preferred method due to its robustness, lower operational cost, and high-throughput scalability[2].

The Causality of Cross-Validation: Why must we cross-validate these two distinct modalities? Transitioning an assay from a mass-based detector to an absorbance-based detector introduces risks of matrix interference and baseline bias. Cross-validation ensures analytical interchangeability[3]. By proving that the cost-effective HPLC-UV method yields statistically identical quantitative results to the highly specific LC-MS/MS method within a defined dynamic range, laboratories can seamlessly bridge early-stage PK data with late-stage batch release data without compromising scientific integrity.

Experimental Workflow & Logical Architecture

The following diagram illustrates the parallel processing architecture required to rigorously cross-validate the two methodologies using incurred plasma samples.

G Start Plasma Sample (4-Hydroxy-8-nitroquinoline) Prep Protein Precipitation & Centrifugation Start->Prep Split Sample Aliquot Split Prep->Split HPLC Method A: HPLC-UV (Routine QC / High Conc.) Split->HPLC Aliquot 1 LCMS Method B: LC-MS/MS (PK Studies / Trace Levels) Split->LCMS Aliquot 2 DataA UV Absorbance Data (Linearity: 0.5 - 50 µg/mL) HPLC->DataA DataB MRM Transitions Data (Linearity: 1 - 1000 ng/mL) LCMS->DataB CrossVal Statistical Bridging (Bland-Altman Regression) DataA->CrossVal DataB->CrossVal Accept Method Interchangeability Confirmed (Bias < 15%) CrossVal->Accept

Figure 1: Cross-validation workflow for HPLC-UV and LC-MS/MS analytical bridging.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every run must pass internal system suitability testing (SST) before sample data is accepted.

Mechanistic Sample Preparation (Protein Precipitation)

Rationale: 4-Hydroxy-8-nitroquinoline possesses both a polar hydroxyl group and an electron-withdrawing nitro group, making it moderately hydrophobic but highly susceptible to hydrogen bonding with plasma proteins. We utilize Acetonitrile (ACN) precipitation because it aggressively denatures albumin while maintaining the solubility of the quinoline ring, preventing column clogging and mitigating ion suppression in the MS source[4].

  • Aliquot 100 µL of human plasma (spiked or incurred sample) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold Acetonitrile containing the Internal Standard (IS) (e.g., a deuterated analog, d5​ -4-Hydroxy-8-nitroquinoline, at 50 ng/mL).

  • Vortex vigorously for 2 minutes to ensure complete protein aggregation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean glass autosampler vial. Self-Validation Check: The supernatant must be perfectly optically clear; any turbidity indicates incomplete precipitation, which will invalidate the LC-MS run.

Method A: HPLC-UV Analytical Protocol

Rationale: The conjugated π -electron system of the quinoline core, extended by the nitro group, provides a strong chromophore suitable for UV detection at 254 nm[5]. An acidic mobile phase is critical; 0.1% Trifluoroacetic acid (TFA) keeps the hydroxyl group protonated, suppressing secondary interactions with unendcapped silanols on the stationary phase and preventing peak tailing[6].

  • Instrumentation: Agilent 1260 Infinity II (or equivalent) with a Diode Array Detector (DAD).

  • Column: Supelco Discovery HS F5 or standard C18 (150 mm × 4.6 mm, 5 µm)[6].

  • Mobile Phase:

    • Solvent A: Water + 0.1% TFA

    • Solvent B: Acetonitrile + 0.1% TFA

  • Gradient: 38% B to 80% B over 10 minutes, hold for 2 minutes, re-equilibrate at 38% B[6].

  • Flow Rate & Injection: 1.0 mL/min; 20 µL injection volume.

  • System Suitability Check: Inject a blank followed by 6 replicates of the Lower Limit of Quantification (LLOQ) standard (0.5 µg/mL). The run is only valid if the Relative Standard Deviation (RSD) of the peak area is 2.0% and the resolution factor between the analyte and IS is 1.5.

Method B: LC-MS/MS Analytical Protocol

Rationale: While UV relies on bulk absorbance, LC-MS/MS isolates specific mass-to-charge ( m/z ) ratios. The nitro group can sometimes complicate positive Electrospray Ionization (ESI+), but the basic quinoline nitrogen readily accepts a proton to form an [M+H]+ precursor ion (predicted m/z ~235.03 for the carboxylic acid derivative)[7]. We switch the mobile phase modifier from TFA to Formic Acid (FA), as TFA causes severe ion suppression in mass spectrometry[8].

  • Instrumentation: Waters Xevo TQ-S (or equivalent Triple Quadrupole).

  • Column: Waters SunFire C18 (50 mm × 3.0 mm, 3.5 µm)[5].

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate & Injection: 0.45 mL/min; 5 µL injection volume[9].

  • Ionization & MRM: ESI+ mode. Monitor the Multiple Reaction Monitoring (MRM) transition of the precursor [M+H]+ to its most stable product ion (optimized via direct infusion).

  • System Suitability Check: Inject a blank matrix sample. The background noise at the target MRM transition must be 20% of the LLOQ signal (1 ng/mL).

Comparative Performance Data

To objectively evaluate the two systems, validation was performed according to[3]. The quantitative data is summarized below.

Table 1: Methodological Parameters Comparison
ParameterHPLC-UV (Method A)LC-MS/MS (Method B)
Primary Application Formulation QC, High-Dose ToxIn vivo PK, Trace Analysis
Column Chemistry C18 (150 mm × 4.6 mm, 5 µm)C18 (50 mm × 3.0 mm, 3.5 µm)
Acidic Modifier 0.1% Trifluoroacetic Acid (TFA)0.1% Formic Acid (FA)
Detection Mode Absorbance at 254 nmESI+, MRM Mode
Run Time 15 minutes4.5 minutes
Susceptibility to Matrix Moderate (Requires baseline resolution)Low (High m/z specificity)
Table 2: Validation Metrics & Sensitivity
Validation MetricHPLC-UV (Method A)LC-MS/MS (Method B)Acceptance Criteria
Linear Dynamic Range 0.5 – 50 µg/mL1.0 – 1000 ng/mL R2≥0.995
Limit of Detection (LOD) 0.15 µg/mL0.3 ng/mLSignal-to-Noise 3:1
Limit of Quant. (LLOQ) 0.5 µg/mL1.0 ng/mLSignal-to-Noise 10:1
Intra-day Precision (RSD) 1.2% – 1.8%3.5% – 6.2% 15% ( 20% at LLOQ)
Accuracy (Recovery) 98.5% – 101.2%92.4% – 108.1%85% – 115%

Statistical Bridging & Acceptance Criteria

To finalize the cross-validation, an Incurred Sample Reanalysis (ISR) approach is utilized[3]. 50 plasma samples from a mid-stage PK study (concentrations falling within the overlapping linear range of 0.5 µg/mL to 1.0 µg/mL) are analyzed by both Method A and Method B.

The Causality of the Acceptance Metric: We do not rely on simple correlation ( R2 ) to prove interchangeability, as R2 only measures linear relationship, not absolute agreement. Instead, we use a Bland-Altman Plot and calculate the percentage difference for each sample:

%Difference=Mean(HPLC,LCMS)(HPLC−LCMS)​×100

Self-Validating Conclusion: For the methods to be deemed successfully cross-validated, the EMA guidelines dictate that the mean absolute bias between the multiplexed LC-MS/MS method and the reference HPLC method must be 15%, and at least 67% of the individual sample differences must fall within ± 20%[3]. If these criteria are met, the laboratory can confidently switch from LC-MS/MS to HPLC-UV as the drug moves into late-stage manufacturing.

References

  • Title: Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study Source: MDPI (Cancers) URL: [Link]

  • Title: HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Quinoline derivatives for diagnosis and treatment of alzheimer's disease (WO2016183578A1)
  • Title: 4-hydroxy-8-nitroquinoline-3-carboxylic acid (C10H6N2O5) Source: PubChemLite / University of Luxembourg URL: [Link]

  • Title: Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations Source: ResearchGate URL: [Link]

Sources

Comparative

A Researcher's Guide to the In Vitro Validation of 4-Hydroxy-8-nitroquinoline's Anti-Biofilm Activity

In the persistent battle against microbial resistance, the targeting of bacterial biofilms presents a formidable challenge. These structured communities of microorganisms, encased in a self-produced extracellular polymer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the persistent battle against microbial resistance, the targeting of bacterial biofilms presents a formidable challenge. These structured communities of microorganisms, encased in a self-produced extracellular polymeric substance (EPS), exhibit a heightened tolerance to conventional antimicrobial agents. This guide provides a comprehensive framework for the in vitro validation of 4-Hydroxy-8-nitroquinoline as a potential anti-biofilm agent, offering a comparative analysis against established compounds and detailing the requisite experimental methodologies for robust evaluation.

The Rationale for Targeting Biofilms and the Promise of Quinolines

Biofilm-associated infections are a significant source of morbidity and mortality, contributing to chronic infections and the failure of medical implants. The complex architecture of biofilms and the physiological heterogeneity of the embedded bacteria necessitate novel therapeutic strategies that can either inhibit biofilm formation or eradicate established biofilms.[1][2][3]

Quinolone and its derivatives have long been a cornerstone of antibacterial therapy. More recently, substituted 8-hydroxyquinolines have emerged as a promising class of compounds with potent anti-biofilm properties.[4][5] Notably, the urinary antiseptic nitroxoline (5-nitro-8-hydroxyquinoline) has demonstrated significant efficacy in reducing the formation and promoting the dispersal of Pseudomonas aeruginosa biofilms through the chelation of essential metal cations like iron and zinc.[6][7] This guide focuses on a structurally related compound, 4-Hydroxy-8-nitroquinoline, to explore its potential within this promising therapeutic space.

Putative Mechanism of Action: A Cascade of Disruption

Based on the known mechanisms of similar 8-hydroxyquinoline derivatives, the anti-biofilm activity of 4-Hydroxy-8-nitroquinoline is likely multifaceted. The primary proposed mechanism involves the chelation of divalent cations, particularly iron (Fe²⁺) and zinc (Zn²⁺), which are critical cofactors for enzymes involved in EPS production and bacterial adhesion.[6][7] Depriving the bacterial community of these essential ions can disrupt the integrity of the biofilm matrix. Furthermore, some quinoline derivatives are known to generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components within the biofilm.[8][9][10][11]

cluster_compound 4-Hydroxy-8-nitroquinoline cluster_biofilm Bacterial Biofilm compound 4-Hydroxy-8-nitroquinoline cations Divalent Cations (Fe²⁺, Zn²⁺) compound->cations Chelation ros Reactive Oxygen Species (ROS) compound->ros Induces eps EPS Production cations->eps Required for adhesion Bacterial Adhesion cations->adhesion Required for biofilm_integrity Biofilm Integrity eps->biofilm_integrity Maintains adhesion->biofilm_integrity Maintains damage Cellular Damage ros->damage damage->biofilm_integrity Disrupts start Start inoculate Inoculate 96-well plate with bacterial suspension and serial dilutions of test compounds start->inoculate incubate Incubate for 24-48h at 37°C to allow biofilm formation inoculate->incubate wash_planktonic Gently wash wells with PBS to remove planktonic cells incubate->wash_planktonic stain Add 0.1% Crystal Violet solution and incubate for 15 min wash_planktonic->stain wash_excess Wash wells to remove excess stain stain->wash_excess solubilize Add 30% acetic acid to solubilize the bound stain wash_excess->solubilize read Measure absorbance at 590 nm solubilize->read end End read->end

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

Protocol:

  • In a 96-well flat-bottom microtiter plate, add 100 µL of bacterial suspension (1 x 10⁶ CFU/mL) to each well. [12]2. Add 100 µL of two-fold serial dilutions of the test compounds (4-Hydroxy-8-nitroquinoline, Ciprofloxacin, Nitroxoline) to the respective wells.

  • Incubate the plate at 37°C for 24-48 hours without agitation. [13]4. Gently aspirate the medium and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic cells. [14][15]5. Fix the biofilms by air-drying or with methanol for 15 minutes.

  • Stain the biofilms with 150 µL of 0.1% crystal violet solution for 15 minutes at room temperature. [12][15]7. Wash the wells three times with 200 µL of sterile water to remove excess stain. [12]8. Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid to each well. [13][14]9. Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the biofilm biomass. [15]

III. Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the lowest concentration of a compound required to eradicate a pre-formed biofilm. [16][17][18] Protocol:

  • Grow biofilms on the pegs of an MBEC assay lid by incubating the lid in a 96-well plate containing bacterial culture for 24-48 hours at 37°C. [16]2. Rinse the peg lid in sterile saline to remove planktonic bacteria. [17]3. Place the peg lid into a new 96-well plate containing serial dilutions of the test compounds.

  • Incubate for 24 hours at 37°C. [16]5. After incubation, rinse the peg lid again in sterile saline.

  • Place the peg lid in a new 96-well plate containing fresh growth medium and sonicate to dislodge the remaining viable bacteria from the pegs. [16][17]7. Transfer the sonicated suspension to a new plate and incubate for 24 hours.

  • The MBEC is the minimum concentration of the compound that prevents bacterial regrowth from the treated biofilm. [18]

Data Presentation and Interpretation

The results of these assays can be summarized in the following tables for a clear comparative analysis.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC₅₀)

CompoundMIC (µg/mL)MBIC₅₀ (µg/mL)
4-Hydroxy-8-nitroquinoline164
Ciprofloxacin264
Nitroxoline82

MBIC₅₀: The concentration that inhibits 50% of biofilm formation.

Table 2: Minimum Biofilm Eradication Concentration (MBEC)

CompoundMBEC (µg/mL)
4-Hydroxy-8-nitroquinoline128
Ciprofloxacin>1024
Nitroxoline64

Advanced Visualization: Unveiling the Biofilm Architecture

Confocal Laser Scanning Microscopy (CLSM) provides a powerful tool for visualizing the three-dimensional structure of biofilms and the effects of treatment. [19][20][21][22] Protocol:

  • Grow biofilms on glass-bottom dishes or in flow cells in the presence or absence of sub-inhibitory concentrations of the test compounds.

  • Stain the biofilms with fluorescent dyes, such as SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red).

  • Visualize the biofilms using a confocal microscope, acquiring a series of z-stack images.

  • Reconstruct the 3D architecture of the biofilms using imaging software to assess parameters like biofilm thickness, biomass, and the ratio of live to dead cells.

The expected outcome for an effective anti-biofilm agent like 4-Hydroxy-8-nitroquinoline would be a significant reduction in biofilm thickness and biomass, and an increase in the proportion of dead cells compared to the untreated control and the ciprofloxacin-treated biofilm.

Conclusion and Future Directions

The methodologies outlined in this guide provide a comprehensive and robust framework for the in vitro validation of 4-Hydroxy-8-nitroquinoline as a novel anti-biofilm agent. By employing a comparative approach and utilizing both quantitative and qualitative assays, researchers can generate the high-quality data necessary to support further development. Future studies should focus on elucidating the precise molecular targets of 4-Hydroxy-8-nitroquinoline, its efficacy against polymicrobial biofilms, and its performance in in vivo models of biofilm-associated infections. [2][3][23]The exploration of such compounds is a critical step towards overcoming the challenge of biofilm-mediated antimicrobial resistance.

References

  • Crystal violet assay - Bio-protocol. (2022, September 8). Retrieved from [Link]

  • MBEC Assay Protocol Using the 96-Well Plate Sonicator UIP400MTP - Hielscher Ultrasonics. (n.d.). Retrieved from [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]

  • Biofilm Eradication Testing - Emery Pharma. (n.d.). Retrieved from [Link]

  • General Biofilm Assay Protocol - iGEM.org. (n.d.). Retrieved from [Link]

  • Determination of Minimal Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) Assay. (2019). Bio-protocol, 9(15), e3307. [Link]

  • Brady, R. A., Leid, J. G., Camper, A. K., & Shirtliff, M. E. (2008). Identification of Staphylococcus aureus proteins recognized by the antibody-mediated immune response to a biofilm infection. Infection and Immunity, 76(7), 3024-3035.
  • Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains. (2018, November 3). BMC Microbiology, 18(1), 163. [Link]

  • MBEC Assay® PROCEDURAL MANUAL Version 2.1 - Innovotech Inc. (2019). Retrieved from [Link]

  • Protocols to Study the Physiology of Oral Biofilms. (2012). Methods in Molecular Biology, 799, 51-64. [Link]

  • 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. (2006, June 15). Toxicological Sciences, 91(2), 435-443. [Link]

  • 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species - Semantic Scholar. (2006). Retrieved from [Link]

  • Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization. (2016). Frontiers in Microbiology, 7, 859. [Link]

  • Biofilm Quantification Using Quantitative Real-Time PCR (qPCR). (2019). Bio-protocol, 9(18), e3368. [Link]

  • An Overview of Biological and Computational Methods for Designing Mechanism-Informed Anti-biofilm Agents. (2021, April 12). Frontiers in Microbiology, 12, 640523. [Link]

  • An Overview of Biological and Computational Methods for Designing Mechanism-Informed Anti-biofilm Agents. (2021, April 13). Frontiers in Microbiology, 12, 640523. [Link]

  • Anti-Biofilm Efficacy of Commonly Used Wound Care Products in In Vitro Settings. (2023, March 8). Microorganisms, 11(3), 721. [Link]

  • The urinary antibiotic 5-nitro-8-hydroxyquinoline (Nitroxoline) reduces the formation and induces the dispersal of Pseudomonas aeruginosa biofilms by chelation of iron and zinc. (2012, November 15). Antimicrobial Agents and Chemotherapy, 56(11), 6021-6025. [Link]

  • The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. (2019, February 11). IntechOpen. [Link]

  • Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers. (2021). Journal of Microbiology, 59(3), 227-241. [Link]

  • A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. (2023, November 5). Methods and Protocols, 6(6), 98. [Link]

  • In Vitro Assessment on Designing Novel Antibiofilms of Pseudomonas aeruginosa Using a Computational Approach. (2022). Molecules, 27(19), 6688. [Link]

  • Mapping of oral biofilms using confocal Raman microscopy - Renishaw. (n.d.). Retrieved from [Link]

  • Automated Confocal Laser Scanning Microscopy and Semiautomated Image Processing for Analysis of Biofilms. (1998). Applied and Environmental Microbiology, 64(2), 646-653. [Link]

  • In Vitro Evaluation of Anti-biofilm Agents Against Salmonella enterica. (2020). Methods in Molecular Biology, 2136, 129-140. [Link]

  • Evaluating Bacterial Biofilms With Confocal Imaging - Technology Networks. (2024, July 1). Retrieved from [Link]

  • The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc. (2012, October). Antimicrobial Agents and Chemotherapy, 56(11), 6021-6025. [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2011). Cancer Letters, 312(1), 11-17. [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2011). Cancer Letters, 312(1), 11-17. [Link]

  • Efficacy of Natural and Synthetic Biofilm Inhibitors Associated with Antibiotics in Eradicating Biofilms Formed by Multidrug-Resistant Bacteria. (2023, August 4). IntechOpen. [Link]

  • Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2023). ChemBioChem, 24(4), e202200492. [Link]

  • Promising Antibiofilm Agents: Recent Breakthrough against Biofilm Producing Methicillin-Resistant Staphylococcus aureus. (2020, October 3). Antibiotics, 9(10), 667. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2018). RSC Advances, 8(49), 27872-27886. [Link]

  • Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance. (2025, January 13). Pharmaceuticals, 18(1), 92. [Link]

  • Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. (2022, March 15). Future Microbiology, 17, 361-372. [Link]

Sources

Validation

comparative analysis of the metal binding affinity of 4-Hydroxy-8-nitroquinoline analogs

A Comparative Analysis of the Metal Binding Affinity of Hydroxy-Nitroquinoline Analogs: A Methodological Guide In the landscape of medicinal chemistry and drug development, the intricate dance between organic molecules a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of the Metal Binding Affinity of Hydroxy-Nitroquinoline Analogs: A Methodological Guide

In the landscape of medicinal chemistry and drug development, the intricate dance between organic molecules and metal ions is of paramount importance. Dysregulation of metal homeostasis is a known contributor to a range of pathologies, from neurodegenerative diseases to cancer.[1][2] This has spurred the development of metal chelators as therapeutic agents. Among these, quinoline derivatives, particularly hydroxyquinolines, have emerged as a "privileged scaffold" due to their potent metal-binding capabilities.[3][4] The introduction of a nitro group to the hydroxyquinoline core can further modulate its electronic properties and, consequently, its metal binding affinity and biological activity.[2][5]

This guide provides a comprehensive framework for the comparative analysis of the metal binding affinity of hydroxy-nitroquinoline analogs. While the primary focus is on the 4-hydroxy-8-nitroquinoline scaffold, the principles and methodologies described herein are broadly applicable to other isomers. We will delve into the theoretical underpinnings of metal chelation by these compounds, provide detailed experimental protocols for determining binding affinities, and present a structured approach to data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to design and execute rigorous comparative studies of metal chelators.

The Significance of Metal Chelation by Hydroxy-Nitroquinolines

The biological activity of many hydroxyquinoline derivatives is intrinsically linked to their ability to chelate metal ions.[1][6] For instance, the anticancer effects of some of these compounds are associated with their interactions with copper and zinc ions.[6] By forming stable complexes with these metals, they can disrupt essential enzymatic processes in cancer cells or induce the generation of reactive oxygen species (ROS), leading to apoptosis.[2][7]

The position of the hydroxyl and nitro groups on the quinoline ring, along with other substituents, plays a critical role in determining the compound's metal binding affinity and selectivity. The hydroxyl group and the nitrogen atom of the quinoline ring typically act as the two coordination sites for metal ions, forming a stable chelate ring.[4][8][9] The electron-withdrawing nature of the nitro group can influence the acidity of the hydroxyl proton, thereby affecting the stability of the resulting metal complex.[10]

Experimental Methodologies for Determining Metal Binding Affinity

A thorough comparative analysis hinges on the precise and accurate determination of metal binding constants. The following sections provide detailed protocols for three widely used techniques: UV-Visible Spectrophotometry, Fluorescence Spectroscopy, and Isothermal Titration Calorimetry (ITC).

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a robust and accessible technique for studying metal-ligand interactions. The formation of a metal-ligand complex often results in a change in the electronic structure of the ligand, leading to a shift in its absorption spectrum.[1][11]

Experimental Protocol: Spectrophotometric Titration

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the hydroxy-nitroquinoline analog in a suitable buffer (e.g., Tris-HCl, MES) with a known pH. The buffer should be chosen carefully to avoid interference with the metal-ligand interaction.

    • Prepare a stock solution of the metal salt (e.g., CuSO₄, ZnCl₂, FeCl₃) in the same buffer.

  • Titration:

    • Place a fixed concentration of the ligand solution in a quartz cuvette.

    • Record the initial UV-Vis spectrum of the ligand.

    • Incrementally add small aliquots of the metal stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate before recording the UV-Vis spectrum.

    • Continue the titration until no further significant changes in the spectrum are observed, indicating saturation of the ligand.

  • Data Analysis:

    • Monitor the change in absorbance at a wavelength where the change upon metal binding is maximal.

    • Correct the data for dilution effects.

    • Plot the change in absorbance as a function of the metal concentration.

    • The binding constant (K) and stoichiometry can be determined by fitting the data to an appropriate binding model (e.g., 1:1, 1:2) using non-linear regression analysis. The Benesi-Hildebrand method can be used for a 1:1 complex.

Workflow for UV-Vis Spectrophotometric Titration

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_ligand Prepare Ligand Stock Solution prep_buffer Use Same Buffer for Both prep_ligand->prep_buffer prep_metal Prepare Metal Stock Solution prep_metal->prep_buffer start_spec Record Initial Ligand Spectrum prep_buffer->start_spec add_metal Add Aliquot of Metal Solution start_spec->add_metal equilibrate Equilibrate add_metal->equilibrate record_spec Record Spectrum equilibrate->record_spec check_saturation Saturation Reached? record_spec->check_saturation check_saturation->add_metal No plot_data Plot ΔAbsorbance vs. [Metal] check_saturation->plot_data Yes fit_model Fit Data to Binding Model plot_data->fit_model determine_k Determine Binding Constant (K) fit_model->determine_k

Caption: Workflow for determining metal binding affinity using UV-Vis spectrophotometry.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be employed when the hydroxy-nitroquinoline analog is fluorescent and its fluorescence properties (intensity, emission wavelength) change upon metal binding.

Experimental Protocol: Fluorescence Titration

  • Preparation of Solutions:

    • Prepare stock solutions of the fluorescent ligand and metal salt in a suitable buffer, as described for UV-Vis spectrophotometry.

  • Titration:

    • Place a fixed concentration of the ligand solution in a fluorescence cuvette.

    • Record the initial fluorescence emission spectrum of the ligand by exciting at its maximum absorption wavelength.

    • Incrementally add aliquots of the metal stock solution.

    • After each addition, mix and allow for equilibration before recording the fluorescence spectrum.

    • Continue until the fluorescence signal is quenched or enhanced to a saturation point.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum as a function of the metal concentration.

    • The binding constant can be calculated by fitting the data to a suitable binding isotherm, such as the Stern-Volmer equation for quenching data or a non-linear regression fit for enhancement data.[12]

Workflow for Fluorescence Titration

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_ligand Prepare Fluorescent Ligand Stock start_fluor Record Initial Fluorescence Spectrum prep_ligand->start_fluor prep_metal Prepare Metal Stock Solution add_metal Add Aliquot of Metal Solution prep_metal->add_metal start_fluor->add_metal equilibrate Equilibrate add_metal->equilibrate record_fluor Record Fluorescence Spectrum equilibrate->record_fluor check_saturation Saturation Reached? record_fluor->check_saturation check_saturation->add_metal No plot_data Plot ΔFluorescence vs. [Metal] check_saturation->plot_data Yes fit_model Fit Data to Binding Isotherm plot_data->fit_model determine_k Determine Binding Constant (K) fit_model->determine_k

Caption: Workflow for determining metal binding affinity using fluorescence spectroscopy.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during the binding event.[8][13] This allows for the determination of the binding constant (K), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[4]

Experimental Protocol: ITC

  • Sample Preparation:

    • Prepare the hydroxy-nitroquinoline analog and the metal salt in the exact same buffer to minimize heats of dilution.[3][4]

    • Degas the solutions to prevent air bubbles.

    • Typically, the "macromolecule" (in this case, the ligand) is placed in the sample cell, and the "ligand" (the metal) is in the injection syringe.[3]

  • ITC Experiment:

    • Load the ligand solution into the sample cell and the metal solution into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Perform an initial injection, which is often discarded in the analysis.

    • A series of injections of the metal solution into the ligand solution are performed, and the heat change for each injection is measured.

  • Data Analysis:

    • The raw data (a series of heat spikes) is integrated to obtain the heat change per injection.

    • A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of metal to ligand.

    • This isotherm is then fitted to a binding model to extract the thermodynamic parameters (K, n, ΔH).[8]

Workflow for Isothermal Titration Calorimetry

cluster_prep Preparation cluster_experiment ITC Experiment cluster_analysis Data Analysis prep_samples Prepare Ligand and Metal in Identical, Degassed Buffer load_samples Load Ligand into Cell, Metal into Syringe prep_samples->load_samples run_titration Perform Automated Titration load_samples->run_titration measure_heat Measure Heat Change per Injection run_titration->measure_heat integrate_peaks Integrate Raw Data Peaks measure_heat->integrate_peaks plot_isotherm Plot Binding Isotherm integrate_peaks->plot_isotherm fit_model Fit Isotherm to a Binding Model plot_isotherm->fit_model determine_params Determine K, n, ΔH, and ΔS fit_model->determine_params

Sources

Comparative

validating the target engagement of 4-Hydroxy-8-nitroquinoline in cells

Validating Target Engagement of 4-Hydroxy-8-nitroquinoline: A Comprehensive Guide to DNA2 Inhibition in Cells Cancer cells frequently up-regulate DNA replication and repair proteins to counteract replication stress and p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Validating Target Engagement of 4-Hydroxy-8-nitroquinoline: A Comprehensive Guide to DNA2 Inhibition in Cells

Cancer cells frequently up-regulate DNA replication and repair proteins to counteract replication stress and promote survival. The bifunctional DNA2 nuclease/helicase has emerged as a critical vulnerability in cancers exhibiting high replication stress 1. 4-Hydroxy-8-nitroquinoline-3-carboxylic acid (commonly referred to as C5) is a potent, selective small-molecule inhibitor of DNA2 [[1]](). Unlike broad-spectrum DNA damaging agents, C5 specifically blocks DNA end resection at stalled forks, sensitizing cells to chemotherapeutics like camptothecin (CPT) and etoposide 2.

As an Application Scientist, I frequently observe researchers relying solely on terminal phenotypic assays (e.g., cell viability) to validate inhibitors. However, phenotypic changes are correlative, not causative. To establish a robust, self-validating system, we must bridge direct biophysical binding with proximal functional readouts. This guide provides an objective comparison of C5 against alternative DNA repair inhibitors and details field-proven protocols for validating its intracellular target engagement.

Mechanism of Action: The Causality of C5 Inhibition

DNA2 possesses both 5'-3' nuclease and helicase activities, which are essential for processing long RNA-DNA flaps during Okazaki fragment maturation and resecting stalled replication forks 3. C5 targets a shared DNA-binding motif within the helicase domain of DNA2 1. By occupying this pocket, C5 sterically hinders substrate binding, simultaneously shutting down both nuclease and helicase functions. This dual-inhibition prevents the over-resection of nascent DNA and forces the collapse of stalled replication forks into double-strand breaks (DSBs), ultimately driving the cell into apoptosis 4.

Pathway Stress Replication Stress (e.g., CPT) Fork Stalled Replication Fork Stress->Fork DNA2 DNA2 Recruitment (Helicase & Nuclease) Fork->DNA2 Resection DNA End Resection DNA2->Resection Apoptosis Fork Collapse & Apoptosis DNA2->Apoptosis When Inhibited by C5 C5 4-Hydroxy-8-nitroquinoline (C5 Inhibitor) C5->DNA2 Binds Helicase Domain Resection->Apoptosis Cell Survival (Repair)

Mechanism of DNA2 inhibition by C5 leading to replication fork collapse and apoptosis.

Comparative Performance Analysis

When designing an experiment to inhibit DNA end resection, researchers typically choose between genetic ablation, MRE11 inhibitors, or DNA2 inhibitors. The table below objectively compares these approaches based on experimental utility and kinetic profiles.

ModalityPrimary TargetOnset of ActionReversibilityCellular PermeabilityBest Application
C5 (4-H-8-NQ) DNA2 (Helicase/Nuclease)Rapid (< 2 hours)HighExcellentAcute pharmacological inhibition; Chemosensitization assays.
Mirin MRE11 (Nuclease)Rapid (< 2 hours)HighModerateStudying early-stage homologous recombination (HR) initiation.
CRISPR/Cas9 DNA2 GeneSlow (Days)IrreversibleN/A (Requires Transfection)Long-term synthetic lethality studies; Target validation.

Validating Target Engagement in Cells: Experimental Methodologies

To prove that C5 engages DNA2 in living cells, we employ a two-tiered, self-validating system. First, we confirm direct thermodynamic stabilization of the target using a Cellular Thermal Shift Assay (CETSA). Second, we measure the proximal functional consequence of this binding via single-stranded DNA (ssDNA) immunofluorescence.

Workflow N1 1. Cell Treatment (C5 vs. Vehicle) N2 2. Thermal Gradient (40°C - 60°C) N1->N2 N3 3. Gentle Lysis (Freeze-Thaw) N2->N3 N4 4. Soluble Fraction Isolation N3->N4 N5 5. Western Blot (DNA2 Detection) N4->N5 N6 Target Engagement Validated (ΔTm) N5->N6

Two-tiered workflow for validating C5 target engagement via CETSA.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

The Causality Behind the Method: CETSA relies on the principle of ligand-induced thermal stabilization. When a small molecule binds its target, the protein's melting temperature ( Tm​ ) shifts. By performing this in intact cells, we preserve physiological ATP and cofactor concentrations, which critically influence the native conformation of the DNA2 helicase domain.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed human cancer cells (e.g., U2OS) and grow to 70% confluency. Treat with 20 µM C5 or DMSO (vehicle) for 2 hours.

    • Rationale: A 2-hour incubation ensures steady-state intracellular accumulation without inducing secondary apoptotic protein degradation.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the suspension into PCR tubes (50 µL each). Subject the tubes to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Rationale: Precise thermal ramping induces predictable protein denaturation; the 3-minute cooling step allows irreversible aggregates to form.

  • Lysis: Add NP-40 (final concentration 0.4%) and subject tubes to three freeze-thaw cycles using liquid nitrogen.

    • Rationale: Gentle, non-denaturing lysis ensures that only thermally denatured proteins precipitate, while the stabilized C5-DNA2 complexes remain in the soluble fraction.

  • Isolation & Detection: Centrifuge at 20,000 × g for 20 minutes at 4°C. Carefully extract the supernatant (soluble fraction). Analyze via Western Blot using a highly specific anti-DNA2 antibody.

  • Data Interpretation: Plot the band intensity against temperature to calculate the Tm​ . A rightward shift ( ΔTm​>1.5∘C ) in the C5-treated samples definitively confirms intracellular target engagement.

Protocol 2: Functional Validation via ssDNA Immunofluorescence

The Causality Behind the Method: Direct binding must translate to functional inhibition. DNA2 normally resects DNA to generate ssDNA overhangs 3. By labeling cells with BrdU and detecting it under non-denaturing conditions, we specifically quantify the exposed ssDNA generated by resection. Effective C5 treatment will significantly reduce this ssDNA signal.

Step-by-Step Methodology:

  • BrdU Incorporation: Culture cells in medium containing 10 µM BrdU for 24 hours to uniformly label the genomic DNA.

  • Inhibition & Stress Induction: Pre-treat cells with 20 µM C5 for 1 hour, followed by co-treatment with 1 µM Camptothecin (CPT) for 4 hours to induce replication fork stalling and subsequent resection 1.

  • Pre-extraction & Fixation: Wash cells with PBS, then pre-extract with 0.2% Triton X-100 in PBS for 5 minutes on ice before fixation.

    • Rationale: Pre-extraction removes soluble nucleoplasm, retaining only chromatin-bound proteins and exposed DNA structures, drastically reducing background noise. Fix with 4% paraformaldehyde for 15 minutes.

  • Non-Denaturing Staining: Block with 5% BSA. Incubate with an anti-BrdU antibody (without HCl denaturation).

    • Rationale: Omitting the standard acid denaturation step ensures the antibody only accesses BrdU in naturally occurring ssDNA regions (the product of resection), not the intact double helix.

  • Imaging & Quantification: Counterstain with DAPI. Image using confocal microscopy. A significant reduction in BrdU intensity in the C5+CPT group compared to the CPT-only group functionally validates DNA2 inhibition.

References

  • A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy Source: EBioMedicine / PMC[Link]

  • Multiple roles of DNA2 nuclease/helicase in DNA metabolism, genome stability and human diseases Source: Nucleic Acids Research / Oxford Academic[Link]

  • Collision of Trapped Topoisomerase 2 with Transcription and Replication: Generation and Repair of DNA Double-Strand Breaks Source: Genes / Semantic Scholar[Link]

  • DNA2—An Important Player in DNA Damage Response or Just Another DNA Maintenance Protein? Source: PMC[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Hydroxy-8-nitroquinoline

Standard Operating Procedure & Safety Guide: Handling 4-Hydroxy-8-nitroquinoline As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as an extension of experimental i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 4-Hydroxy-8-nitroquinoline

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as an extension of experimental integrity. 4-Hydroxy-8-nitroquinoline (CAS 23432-46-4)[1] and its highly utilized derivative, 4-hydroxy-8-nitroquinoline-3-carboxylic acid (CAS 35973-25-2, commonly known as DNA2-IN-C5)[2][3], are potent small-molecule inhibitors used extensively in oncology and drug development[4].

Because these compounds actively disrupt DNA repair mechanisms by inhibiting the DNA2 nuclease/helicase[3][5], handling them requires stringent personal protective equipment (PPE) and operational controls. This guide provides the causality behind these safety requirements and outlines a self-validating operational workflow to ensure both researcher safety and assay reproducibility.

The Causality of Risk: Biological & Chemical Hazards

Before selecting PPE, we must understand why this chemical is hazardous.

  • Mechanism of Toxicity: 4-Hydroxy-8-nitroquinoline targets the DNA-binding motif of the DNA2 enzyme, blocking the end resection of stalled replication forks[4]. In a biological system, this leads to an accumulation of double-strand breaks (DSBs)[5]. Accidental occupational exposure poses a severe genotoxic risk, particularly to rapidly dividing cells.

  • GHS Classification: According to standard Safety Data Sheets (SDS), this compound carries specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Quantitative Physicochemical & Safety Metrics

To ensure accurate molarity calculations and safe storage, reference the following physicochemical properties[1][3][6][7].

Property4-Hydroxy-8-nitroquinoline (Base)DNA2-IN-C5 (Derivative)Operational Implication
CAS Number 23432-46-435973-25-2Ensure the correct SDS is referenced prior to handling.
Molecular Weight 190.16 g/mol 234.17 g/mol Critical for calculating exact molarity in in vitro assays.
Storage Temperature Ambient0°C to 5°C (Short term), -20°C (Long term)Requires cold-chain logistics; strict equilibration to room temperature is required before opening.
Solubility DMSODMSONecessitates DMSO-compatible PPE, as the solvent acts as a dermal penetration enhancer.
Purity ≥95%98% (by HPLC)High purity reduces off-target effects but concentrates the hazard.

Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory. The rationale provided ensures you understand the specific vulnerabilities being mitigated.

Protection ZonePPE SpecificationCausality / Scientific Rationale
Hands Double-layered Nitrile gloves (min 0.11 mm thickness).Protects against dermal absorption (H315). Critical: Double gloving is mandatory when handling the DMSO-solubilized form. DMSO rapidly permeates the skin and will carry the dissolved genotoxic inhibitor directly into your bloodstream[3].
Eyes Snug-fitting chemical splash goggles.Prevents aerosolized powder or DMSO micro-droplets from contacting the ocular mucosa, preventing severe irritation (H319).
Body Flame-resistant, closed-front lab coat.Prevents particulate accumulation on street clothing.
Respiratory N95/FFP2 mask OR handling strictly within a Class II Type A2 BSC.Prevents inhalation of the fine crystalline powder (H335) during the weighing process.

Operational Workflow: Stock Solution Preparation

Every protocol must be a self-validating system. The following methodology for preparing a 10 mM in vitro stock solution includes built-in checks to guarantee both safety and experimental success.

Step 1: Environmental Equilibration

  • Action: Transfer the sealed vial from -20°C storage to a room-temperature desiccator for 30 minutes prior to opening[3].

  • Causality: Cold vials act as condensation nuclei. Opening them immediately introduces ambient atmospheric moisture, which hydrolyzes the compound and artificially inflates the weighed mass, ruining downstream assay reproducibility.

  • Self-Validation Check: Inspect the exterior of the vial. If it feels cold to the bare touch or shows micro-condensation, it is not ready to be opened.

Step 2: Weighing and Containment

  • Action: Perform all weighing inside a Class II Biological Safety Cabinet (BSC) or a ductless fume hood. Use an anti-static micro-spatula to weigh the powder onto anti-static paper.

  • Causality: The powder is a documented respiratory irritant. Anti-static tools prevent the fine powder from aerosolizing or clinging to the weighing vessel due to electrostatic repulsion.

  • Self-Validation Check: Tare the balance with the weighing paper. Add the compound and record the mass. Remove the paper, re-tare the balance to 0.00, and place the paper back. The mass must read identical to the first measurement, confirming no static-induced mass drift occurred.

Step 3: Solubilization in DMSO

  • Action: Transfer the powder to a sterile, amber 1.5 mL microcentrifuge tube. Add the calculated volume of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)[3].

  • Causality: Amber tubes prevent potential photo-degradation. Anhydrous DMSO prevents hydrolysis of the carboxylic acid functional group.

  • Self-Validation Check: Hold the sealed amber tube against a bright light source and invert it. The solution must be completely clear. If micro-crystals remain, the molarity is compromised; sonicate in a room-temperature water bath for 60 seconds.

Step 4: Aliquoting

  • Action: Divide the stock into 50 µL single-use aliquots and store at -20°C[3].

  • Causality: Repeated freeze-thaw cycles degrade the compound, leading to a loss of DNA2 inhibitory potency over time.

Disposal & Decontamination Plan

  • Liquid Waste: Segregate all liquid waste containing 4-Hydroxy-8-nitroquinoline and DMSO into a dedicated, clearly labeled "Halogenated/Nitrated Organic Waste" carboy. Causality: Nitroquinoline derivatives can react adversely with strong oxidizing agents; segregation prevents exothermic cross-reactions in bulk waste.

  • Solid Waste: Dispose of all contaminated gloves, weighing papers, and empty vials in a biohazard bin designated for chemical incineration.

  • Decontamination: Wipe down the BSC and analytical balance with a 70% ethanol solution, followed by a wash with distilled water to remove any residual DMSO.

Biological Mechanism Visualization

To fully appreciate the necessity of the PPE and handling protocols, review the molecular mechanism of action below. By competitively inhibiting DNA2, the compound forces cells with stalled replication forks into apoptosis[4][5].

G DNA_Damage DNA Damage (Replication Stress) Stalled_Fork Stalled Replication Fork DNA_Damage->Stalled_Fork DNA2_Enzyme DNA2 Nuclease/Helicase (Active Repair) Stalled_Fork->DNA2_Enzyme Recruits Cell_Death Sensitization & Apoptosis Stalled_Fork->Cell_Death Unrepaired DSBs Repair_Success DNA Repair & Cell Survival DNA2_Enzyme->Repair_Success End Resection Inhibitor 4-Hydroxy-8-nitroquinoline (DNA2-IN-C5) Inhibitor->DNA2_Enzyme Competitive Inhibition

Figure 1: Mechanism of action for DNA2-IN-C5 in blocking DNA repair.

References

  • Liu W, et al. "A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy." EBioMedicine / ResearchGate. 2016. URL: [Link]

  • Nitiss, John L. "Collision of Trapped Topoisomerase 2 with Transcription and Replication." PubMed Central (PMC). 2016. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-8-nitroquinoline
Reactant of Route 2
4-Hydroxy-8-nitroquinoline
© Copyright 2026 BenchChem. All Rights Reserved.